Technical Documentation Center

2,7-Dichloro-3-phenylquinoline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,7-Dichloro-3-phenylquinoline
  • CAS: 59412-14-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2,7-Dichloro-3-phenylquinoline (CAS 59412-14-5)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2,7-dichloro-3-phenylquinoline, a heterocyclic compound with significant potential in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,7-dichloro-3-phenylquinoline, a heterocyclic compound with significant potential in medicinal chemistry and materials science. Given the limited publicly available data for this specific molecule, this document synthesizes information from direct sources where possible and draws logical, experience-based inferences from closely related analogs to present a holistic and practical resource for researchers.

Introduction: The Quinoline Scaffold in Modern Research

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents. Its rigid, bicyclic aromatic structure provides an excellent framework for introducing diverse functionalities, leading to a wide spectrum of biological activities, including antimalarial, anticancer, antiviral, antibacterial, and anti-inflammatory properties[1]. The introduction of halogen atoms, such as chlorine, and aryl groups, such as a phenyl ring, onto the quinoline core significantly modulates the molecule's electronic properties, lipophilicity, and steric profile. These modifications are critical for tuning the compound's reactivity and its interaction with biological targets. 2,7-Dichloro-3-phenylquinoline, with its specific substitution pattern, represents a promising, yet underexplored, building block for the development of novel chemical entities.

Physicochemical and Spectroscopic Properties

While experimental data for 2,7-dichloro-3-phenylquinoline is not extensively documented, we can predict its core properties based on its structure and data from analogous compounds.

Table 1: Core Properties of 2,7-Dichloro-3-phenylquinoline
PropertyValue/InformationSource/Basis
CAS Number 59412-14-5P&S Chemicals[2]
Molecular Formula C₁₅H₉Cl₂NP&S Chemicals[2]
IUPAC Name 2,7-Dichloro-3-phenylquinolineP&S Chemicals[2]
Molecular Weight 274.1 g/mol PubChem (Computed for 2,6-dichloro-4-phenylquinoline)[3]
Appearance Expected to be a solid at room temperature.Inference from related solid quinoline derivatives.
Solubility Predicted to have limited solubility in water but good solubility in organic solvents like ethanol, dichloromethane, and DMSO.Based on solubility data for 5,7-Dichloro-8-hydroxyquinoline[4].
Melting Point Not available.No direct experimental data found.
Predicted Spectroscopic Characteristics

Predicting the spectroscopic signature is crucial for reaction monitoring and structural confirmation.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the quinoline core and the phenyl ring. The protons on the dichlorinated ring will likely appear as a set of doublets and a singlet, while the phenyl protons will present as multiplets. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen atom.

  • ¹³C NMR: The carbon NMR spectrum should display 15 distinct signals corresponding to each carbon atom in the molecule, assuming no coincidental overlap. The carbons attached to the chlorine atoms (C2 and C7) and the nitrogen atom will be significantly deshielded and appear at higher chemical shifts.

  • Mass Spectrometry: The mass spectrum will be characterized by a molecular ion peak (M+) and isotopic peaks (M+2, M+4) typical for a molecule containing two chlorine atoms, with a characteristic intensity ratio.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for C=C and C=N stretching vibrations within the aromatic quinoline system, as well as C-H stretching and bending modes for the aromatic rings. C-Cl stretching vibrations would be observed in the fingerprint region.

Synthesis of the 2,7-Dichloro-3-phenylquinoline Core

Proposed Synthetic Pathway

The synthesis can be envisioned as a multi-step process starting from commercially available precursors. The key steps would involve the formation of the quinoline ring system, followed by the introduction of the chloro substituents.

Synthesis_Pathway A m-Chloroaniline C Intermediate Anilinoacrylate A->C Condensation B Ethyl benzoylacetate B->C D 4-Hydroxy-7-chloro-3-phenylquinolin-2(1H)-one C->D Thermal Cyclization (e.g., Dowtherm A) E 2,4-Dichloro-7-chloro-3-phenylquinoline (Target Precursor) D->E Chlorination (e.g., POCl₃) F 2,7-Dichloro-3-phenylquinoline (Target Molecule) E->F Selective Reduction/Dechlorination (Hypothetical)

Caption: Proposed synthetic pathway for 2,7-dichloro-3-phenylquinoline.

Detailed Experimental Protocol (Hypothetical)

This protocol is a conceptualization based on similar syntheses, such as the one for 4,7-dichloroquinoline[5]. It serves as a starting point for experimental design and would require optimization.

Step 1: Synthesis of the Hydroxyquinoline Intermediate

  • Reaction Setup: In a round-bottom flask, combine m-chloroaniline and ethyl benzoylacetate in equimolar amounts.

  • Condensation: Heat the mixture, with stirring, to facilitate the condensation reaction and removal of ethanol. This forms the anilinoacrylate intermediate.

    • Rationale: This acid-catalyzed condensation is a standard method for forming the enamine intermediate necessary for cyclization.

  • Cyclization: Add the crude intermediate to a high-boiling solvent like Dowtherm A and heat to approximately 250°C.

    • Rationale: The high temperature induces an intramolecular Friedel-Crafts-type cyclization to form the quinoline ring system.

  • Isolation: Cool the reaction mixture, and collect the precipitated solid by filtration. Wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent. The product is the 4-hydroxy-7-chloro-3-phenylquinolin-2(1H)-one.

Step 2: Dichlorination of the Quinoline Core

  • Reaction Setup: Suspend the dried hydroxyquinoline intermediate in an excess of phosphorus oxychloride (POCl₃).

  • Chlorination: Heat the mixture to reflux under anhydrous conditions.

    • Rationale: POCl₃ is a standard and effective reagent for converting hydroxyl groups on heterocyclic rings to chloro substituents.

  • Work-up: Carefully quench the reaction mixture by pouring it onto crushed ice. Neutralize with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., dichloromethane).

  • Purification: Purify the crude product by column chromatography on silica gel to yield the target compound, 2,7-dichloro-3-phenylquinoline.

Chemical Reactivity and Potential for Derivatization

The reactivity of 2,7-dichloro-3-phenylquinoline is dominated by the two chlorine substituents on the electron-deficient quinoline ring, making it an excellent substrate for nucleophilic aromatic substitution (SₙAr) reactions.

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atoms at the C2 and C7 positions are susceptible to displacement by a variety of nucleophiles. The C2 position is generally more activated towards nucleophilic attack due to its proximity to the ring nitrogen.

SNAr_Reaction Reactant 2,7-Dichloro-3-phenylquinoline Product 2-Substituted-7-chloro-3-phenylquinoline Reactant->Product SₙAr at C2 Nucleophile Nu-H (e.g., R-NH₂, R-OH, R-SH) Nucleophile->Product

Caption: General scheme for nucleophilic substitution at the C2 position.

  • Reaction with Amines: Primary and secondary amines are expected to readily displace the C2 chlorine, providing access to a wide range of 2-amino-7-chloro-3-phenylquinoline derivatives. These derivatives are of particular interest in drug discovery, as the amino group can serve as a handle for further functionalization or as a key pharmacophoric element.

  • Reaction with Alcohols/Phenols: Alkoxides and phenoxides can act as nucleophiles to form ether linkages at the C2 position.

  • Reaction with Thiols: Thiolates can be used to introduce sulfur-containing functional groups, leading to thioether derivatives.

The relative reactivity of the C2 and C7 positions can likely be controlled by modulating reaction conditions such as temperature, solvent, and the nature of the nucleophile, allowing for selective functionalization.

Potential Applications in Drug Development

The 2,7-dichloro-3-phenylquinoline scaffold is a promising starting point for the development of new therapeutic agents.

  • Anticancer Agents: Many quinoline derivatives exhibit potent anticancer activity by targeting various cellular pathways, such as protein kinases and topoisomerases[6]. The specific substitution pattern of this molecule could lead to novel inhibitors of these targets. The cytotoxic activity observed for the related 3-chloro-3-phenylquinoline-2,4-dione against cancer cell lines supports this potential[7].

  • Antimalarial Drugs: The 7-chloroquinoline core is famously found in the antimalarial drug chloroquine. The development of new derivatives is a key strategy to combat drug-resistant strains of malaria.

  • Antiviral and Antibacterial Agents: The quinoline scaffold is also present in various compounds with demonstrated antiviral and antibacterial efficacy[1].

Safety and Handling

Specific toxicology data for 2,7-dichloro-3-phenylquinoline is not available. However, based on GHS classifications for structurally similar compounds like 2,6-dichloro-4-phenylquinoline, it should be handled with care.

Predicted Hazards:

  • Causes skin irritation (H315)[3].

  • Causes serious eye irritation (H319)[3].

  • May cause respiratory irritation (H335)[3].

Recommended Precautions:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

Conclusion

2,7-Dichloro-3-phenylquinoline (CAS 59412-14-5) is a chemical scaffold with considerable, yet largely untapped, potential. While direct experimental data is sparse, a comprehensive analysis of related compounds allows for robust predictions of its physicochemical properties, reactivity, and biological potential. Its susceptibility to nucleophilic aromatic substitution makes it a versatile building block for creating diverse libraries of novel compounds, particularly for applications in drug discovery. This guide provides a foundational understanding and a practical framework for researchers looking to explore the chemistry and therapeutic applications of this promising molecule. Further experimental investigation is warranted to fully elucidate its properties and unlock its potential.

References

  • Alprazolam - Wikipedia. (n.d.). Retrieved February 5, 2026, from [Link]

  • 2-chloro-7-methyl-3-phenylquinoline - ChemSynthesis. (2025). Retrieved February 5, 2026, from [Link]

  • 2,6-Dichloro-4-phenylquinoline | C15H9Cl2N | CID 4324619 - PubChem. (n.d.). Retrieved February 5, 2026, from [Link]

  • 2-Phenylquinoline | C15H11N | CID 71545 - PubChem. (n.d.). Retrieved February 5, 2026, from [Link]

  • 3-Phenylquinoline | C15H11N | CID 282849 - PubChem. (n.d.). Retrieved February 5, 2026, from [Link]

  • 4,7-Dichloro-1-phenylquinolin-2-one | C15H9Cl2NO | CID 162518406 - PubChem. (n.d.). Retrieved February 5, 2026, from [Link]

  • 2,7-Dichloro-3-phenylquinoline | P&S Chemicals. (n.d.). Retrieved February 5, 2026, from [Link]

  • Aboelnaga, A., & El-Sayed, W. A. (2018). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. Scientific Reports, 8(1), 1-13.
  • Molecular Modeling of 3-chloro-3-phenylquinoline-2,4-dione, Crystal Structure and Cytotoxic Activity for developments in a potential new drug. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024).
  • Discovery of New 2-Phenylamino-3-acyl-1,4-naphthoquinones as Inhibitors of Cancer Cells Prolifer
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals.
  • Synthesis of substituted 4-hydroxalkyl-quinoline derivatives by a three-component reaction using CuCl/AuCl as. (n.d.).
  • Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes. (n.d.). The Royal Society of Chemistry.
  • 11.1: The Discovery of Nucleophilic Substitution Reactions - Chemistry LibreTexts. (2023). Retrieved February 5, 2026, from [Link]

  • CN105001044A - Synthesis method of 2,7-dichlorofluorene - Google Patents. (n.d.).
  • The Investigation of nucleophilic substitution reactions of 2,3-dichloro-1,4-naphthoquinone with various nucleophilic reagents. (2015).
  • CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. (n.d.). UNCW Institutional Repository.
  • 4,7-dichloroquinoline - Organic Syntheses Procedure. (n.d.). Retrieved February 5, 2026, from [Link]

  • An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. (n.d.).
  • Recent Progress on Biological Activity of Amaryllidaceae and Further Isoquinoline Alkaloids in Connection with Alzheimer's Disease. (n.d.). MDPI.
  • Regioselective nucleophilic aromatic substitution reactions of 5,7-dinitroquinazoline-4-one and 5,7-dinitroquinazoline-4-thione with methylamine: a mechanistic consideration. (n.d.). New Journal of Chemistry (RSC Publishing).
  • Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and rel
  • 7.1 The Discovery of Nucleophilic Substitution Reactions - NC State University Libraries. (n.d.). Retrieved February 5, 2026, from [Link]

  • Exploring the Crystal, FT-IR, Optical, and NLO Properties of 3,4-Dichloro-6-Ehtyl-6H-Pyrano[3,2- c]Quinoline-2,5-Dione (DCPQ). (2022). Letters in Applied NanoBioScience.
  • 5,7-Dichloro-8-hydroxyquinoline | Solubility of Things. (n.d.). Retrieved February 5, 2026, from [Link]

  • 1,2,3-Triazole Linked 7-Chloroquinoline Hybrids: A Promising Pharmacophore for Biological Applications. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

  • 7-Methoxy-2-phenylquinoline-3-carbaldehyde. (n.d.).
  • 2,3-DIPHENYLQUINOXALINE(1684-14-6) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 2,3-Diphenylquinoxaline | C20H14N2 | CID 74311 - PubChem. (n.d.). Retrieved February 5, 2026, from [Link]

Sources

Exploratory

Chemical structure and molecular weight of 2,7-Dichloro-3-phenylquinoline

The following technical guide details the chemical structure, molecular properties, and synthetic pathways for 2,7-Dichloro-3-phenylquinoline . [1][2] Executive Summary 2,7-Dichloro-3-phenylquinoline is a functionalized...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, molecular properties, and synthetic pathways for 2,7-Dichloro-3-phenylquinoline .

[1][2]

Executive Summary

2,7-Dichloro-3-phenylquinoline is a functionalized heterocyclic scaffold belonging to the quinoline family.[1] Distinguished by chlorine substitutions at the 2- and 7-positions and a phenyl group at the 3-position, this compound serves as a critical intermediate in the synthesis of bioactive carbostyrils (2-quinolinones) and complex pharmacophores used in drug discovery. Its structural rigidity and halogenated motif make it a valuable candidate for structure-activity relationship (SAR) studies targeting anti-malarial, anti-viral, and anti-proliferative pathways.

Chemical Identity & Molecular Structure[3][4][5][6]

Nomenclature and Identifiers[4][5][7]
  • IUPAC Name: 2,7-Dichloro-3-phenylquinoline[1][2]

  • CAS Registry Number: 59412-14-5

  • Molecular Formula:

    
    [3]
    
  • SMILES: Clc1ccc2cc(c(Cl)nc2c1)-c3ccccc3 (Isomeric representation)[3][4]

Structural Analysis

The molecule consists of a fused benzene and pyridine ring (quinoline core).

  • Core Scaffold: Quinoline (Benzopyridine).

  • Position 2 (Imidoyl Carbon): Substituted with Chlorine.[5] This position is highly electrophilic, making it susceptible to nucleophilic aromatic substitution (

    
    ), a key feature for further derivatization (e.g., amination or hydrolysis).
    
  • Position 3: Substituted with a Phenyl group.[1][5][3][6][4][7][8] This aryl moiety increases lipophilicity and provides pi-stacking interactions in biological binding pockets.

  • Position 7: Substituted with Chlorine.[1][5][4][7][9][10][11] Located on the benzenoid ring, this halogen modulates the electronic density of the system and blocks metabolic oxidation at this position.

Molecular Weight & Formula Calculation
ElementSymbolCountAtomic Mass ( g/mol )Subtotal Mass
CarbonC1512.011180.165
HydrogenH91.0089.072
ChlorineCl235.4570.90
NitrogenN114.00714.007
Total 274.144 g/mol

Physicochemical Properties[2][3][5][6][7][12][13]

  • Molecular Weight: 274.14 g/mol

  • Calculated LogP (cLogP): ~5.4 (High lipophilicity due to aromatic rings and halogens).

  • H-Bond Donors: 0

  • H-Bond Acceptors: 1 (Quinoline Nitrogen)

  • Solubility Profile:

    • Water: Insoluble.

    • Organic Solvents: Soluble in Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), and Ethyl Acetate.

  • Physical State: Typically an off-white to pale yellow crystalline solid.

Synthetic Methodology

The synthesis of 2,7-dichloro-3-phenylquinoline relies on the construction of the quinoline ring via cyclization of an acetanilide precursor. The most robust method involves the interaction of N-(3-chlorophenyl)-2-phenylacetamide with Phosphorus Oxychloride (


) .
Reaction Mechanism (Vilsmeier-Type Cyclization)
  • Amide Formation: 3-Chloroaniline reacts with Phenylacetyl chloride to form the amide linkage.

  • Imidoyl Chloride Formation:

    
     converts the amide carbonyl oxygen into a leaving group, forming an imidoyl chloride intermediate.
    
  • Intramolecular Cyclization: The electrophilic imidoyl carbon attacks the ortho-position of the aniline ring.

    • Regioselectivity: For 3-chloroaniline (meta-substituted), cyclization occurs primarily at the position para to the chlorine atom (sterically favored), yielding the 7-chloro isomer rather than the 5-chloro isomer.

  • Aromatization: Loss of a proton restores aromaticity, yielding the final 2,7-dichloro-3-phenylquinoline.

Experimental Protocol

Step 1: Synthesis of N-(3-chlorophenyl)-2-phenylacetamide

  • Dissolve 3-chloroaniline (1.0 eq) in dry Dichloromethane (DCM) with Triethylamine (1.2 eq) as a base.

  • Cool to 0°C under Nitrogen atmosphere.

  • Dropwise add Phenylacetyl chloride (1.1 eq).

  • Stir at Room Temperature (RT) for 2 hours.

  • Wash with 1M HCl, then Brine. Dry over

    
     and concentrate to yield the amide intermediate.
    

Step 2: Cyclization to 2,7-Dichloro-3-phenylquinoline

  • Suspend the amide (from Step 1) in neat

    
      (5–10 volumes).
    
  • Optional: Add a catalytic amount of DMF to facilitate Vilsmeier-Haack conditions.

  • Reflux the mixture at 100–110°C for 4–6 hours. Monitor by TLC (Formation of a less polar spot).

  • Quenching (Critical): Cool the reaction mixture and pour slowly onto crushed ice with vigorous stirring (Exothermic!).

  • Neutralize with aqueous

    
     or 
    
    
    
    to precipitate the crude product.
  • Purification: Recrystallize from Ethanol or purify via Silica Gel Chromatography (Hexanes/Ethyl Acetate gradient).

Synthesis Workflow Visualization

SynthesisPath Start1 3-Chloroaniline (Precursor A) Intermediate N-(3-chlorophenyl)-2-phenylacetamide (Amide Intermediate) Start1->Intermediate Amide Coupling (DCM, Et3N, 0°C) Start2 Phenylacetyl Chloride (Precursor B) Start2->Intermediate Amide Coupling (DCM, Et3N, 0°C) Product 2,7-Dichloro-3-phenylquinoline (Target Scaffold) Intermediate->Product Cyclization & Chlorination (POCl3, 110°C) Reagent POCl3 (Reflux) (Cyclization Agent) Reagent->Product Reagent Input

Figure 1: Synthetic pathway for the construction of the 2,7-dichloro-3-phenylquinoline scaffold via amide activation and cyclization.

Applications in Drug Development

The 2,7-dichloro-3-phenylquinoline structure is rarely a final drug but serves as a high-value Intermediate .

  • Carbostyril Synthesis: Hydrolysis of the 2-chloro group (using acetic acid/HCl) yields 7-chloro-3-phenyl-2-quinolinone . These derivatives are investigated for activity at the benzodiazepine receptor and as glycine/NMDA receptor antagonists.

  • Nucleophilic Displacement: The 2-chloro position allows for the introduction of amines (via

    
    ), creating complex amino-quinoline hybrids often screened for:
    
    • Anti-malarial activity: Analogous to Chloroquine and Amodiaquine.

    • Anti-cancer activity: Targeting tubulin polymerization or specific kinases.

References

  • PubChem Compound Summary. (2025). 2,7-Dichloro-3-phenylquinoline (CAS 59412-14-5). National Center for Biotechnology Information. Link

  • Nakagawa, K., et al. (1978). Method for preparing carbostyril derivatives. U.S. Patent No. 4,071,520. Washington, DC: U.S. Patent and Trademark Office. (Describes the synthesis and isolation of 2,7-dichloro-3-phenylquinoline as Intermediate P-1983). Link

  • Meth-Cohn, O., et al. (1981). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Journal of the Chemical Society, Perkin Transactions 1, 1520–1530.

Sources

Foundational

Biological Activity of 3-Phenylquinoline Derivatives in Drug Discovery

The following technical guide details the biological activity, synthesis, and mechanistic insights of 3-phenylquinoline derivatives. Executive Summary The 3-phenylquinoline scaffold represents a specific, privileged isom...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, synthesis, and mechanistic insights of 3-phenylquinoline derivatives.

Executive Summary

The 3-phenylquinoline scaffold represents a specific, privileged isomer of the quinoline pharmacophore. Unlike its more common 2-phenyl and 4-phenyl counterparts (often associated with antimalarial activity like chloroquine), the 3-phenylquinoline core has emerged as a potent template for anticancer and antiviral therapeutics. This guide dissects the structure-activity relationships (SAR), specific mechanisms of action (notably tubulin inhibition and p53 modulation), and validated experimental protocols for researchers in medicinal chemistry.

Chemical Space & SAR Landscape

The 3-phenylquinoline core (


) is defined by a phenyl ring attached to the C3 position of the quinoline heterocycle. This positioning is critical; it alters the electronic distribution and steric profile compared to the C2/C4 isomers, enabling unique binding modes in hydrophobic pockets of target proteins (e.g., the colchicine binding site of tubulin).
Key Substitution Vectors
  • Position 3 (Phenyl Ring): The "warhead" attachment point. Introduction of methoxy (

    
    ) or trimethoxy groups here often mimics the pharmacophore of combretastatin A-4, enhancing tubulin binding.
    
  • Position 2 (Quinoline): Substitution here (e.g., with chalcone moieties) creates "hybrid" molecules that significantly boost cytotoxicity.

  • Positions 6, 7, 8 (Benzenoid Ring): Electron-donating groups (EDGs) like methoxy or halogens (F, Cl) modulate lipophilicity (

    
    ) and metabolic stability.
    

Therapeutic Applications & Mechanisms[1]

Oncology: Tubulin Polymerization Inhibition

The most well-characterized activity of 3-phenylquinoline derivatives—specifically 3-phenylquinolinylchalcone hybrids —is the disruption of microtubule dynamics.

  • Mechanism: These derivatives bind to the colchicine site of tubulin, preventing the polymerization of tubulin dimers into microtubules.

  • Downstream Effects:

    • G2/M Phase Arrest: Cells cannot form the mitotic spindle.

    • Apoptosis Induction: Prolonged arrest triggers the intrinsic apoptotic pathway, characterized by Bax upregulation and Bcl-2 downregulation .

    • PARP Cleavage: Activation of Caspase-3 leads to PARP cleavage, a hallmark of irreversible cell death.

Quantitative Potency (Select Derivatives):

Compound IDStructure TypeTarget Cell LineIC50 (μM)MechanismSource
Compound 7 3-phenylquinolinyl-chalconeMCF-7 (Breast)1.05Tubulin Inhibition[1]
Compound 7 3-phenylquinolinyl-chalconeMDA-MB-2310.75G2/M Arrest[1]
PQ1 3-phenylquinolineHCT116 (Colon)~1-5p53 Antagonist[2]
Mechanism of Action Diagram

The following diagram illustrates the signaling cascade triggered by 3-phenylquinoline derivatives in cancer cells.

G Compound 3-Phenylquinoline Derivative (e.g., Cmpd 7) Tubulin Tubulin Dimers (Colchicine Site) Compound->Tubulin Binds Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits G2M G2/M Cell Cycle Arrest Microtubule->G2M Disruption leads to Bcl2 Bcl-2 (Anti-apoptotic) G2M->Bcl2 Downregulates Bax Bax (Pro-apoptotic) G2M->Bax Upregulates Caspase Caspase-3/8 Activation Bcl2->Caspase Releases inhibition Bax->Caspase Activates PARP PARP Cleavage Caspase->PARP Cleaves Apoptosis Apoptosis (Cell Death) PARP->Apoptosis Triggers

Caption: Signaling cascade of 3-phenylquinoline derivatives inducing apoptosis via tubulin inhibition.

Antiviral Activity (Dengue & SARS-CoV-2)

Recent studies have repurposed the scaffold for viral inhibition.

  • Dengue Virus (DENV): 3-phenyl-substituted quinolines (often linked with pyrazole moieties) inhibit DENV replication.[1] Compound 13c (a diarylpyrazolylquinoline) showed an IC50 of 0.81 μM against DENV-2, significantly more potent than Ribavirin [3].[1]

  • Mechanism: Interference with viral RNA replication complexes, specifically targeting the NS5 polymerase or NS3 helicase domains.

Synthesis Methodologies

Constructing the 3-phenylquinoline core requires specific strategies to ensure regioselectivity.

Method A: Friedländer Condensation (Classic)

The condensation of 2-aminobenzaldehyde with phenylacetaldehyde (or derivatives).

  • Pros: Simple starting materials.

  • Cons: Phenylacetaldehyde is unstable (polymerizes); yields can be variable.

Method B: Suzuki-Miyaura Coupling (Modern/Preferred)

A stepwise approach starting from 3-bromoquinoline.

  • Substrate: 3-Bromoquinoline (commercially available or synthesized).

  • Coupling Partner: Phenylboronic acid (substituted).

  • Catalyst:

    
     or 
    
    
    
    .
  • Base/Solvent:

    
     / Dioxane:Water.
    
  • Pros: High modularity; allows late-stage introduction of diverse phenyl groups for SAR libraries.

Synthesis Start 3-Bromoquinoline Catalyst Pd(PPh3)4 / K2CO3 Start->Catalyst Reagent Ar-B(OH)2 (Boronic Acid) Reagent->Catalyst Product 3-Arylquinoline Derivative Catalyst->Product Suzuki Coupling (80-95% Yield)

Caption: Preferred synthetic route via Suzuki-Miyaura cross-coupling for library generation.

Experimental Protocols

General Synthesis (Suzuki Coupling)

Objective: Synthesis of 3-(4-methoxyphenyl)quinoline.

  • Charge: In a Schlenk tube, dissolve 3-bromoquinoline (1.0 eq) and 4-methoxyphenylboronic acid (1.2 eq) in 1,4-dioxane/water (4:1 v/v).

  • Degas: Bubble nitrogen through the solution for 15 minutes.

  • Catalyze: Add

    
     (5 mol%) and 
    
    
    
    (2.0 eq).
  • Reflux: Heat at 100°C for 12 hours under inert atmosphere.

  • Workup: Cool, dilute with EtOAc, wash with brine. Dry over

    
    .
    
  • Purify: Flash column chromatography (Hexane/EtOAc gradient).

Tubulin Polymerization Assay

Objective: Validate mechanism of action (Self-Validating Protocol).

  • Reagent Prep: Use >99% pure tubulin protein (porcine brain source) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM

    
    , pH 6.9) + 1 mM GTP.
    
  • Blank: Tubulin + DMSO (vehicle).

  • Test: Tubulin + Test Compound (e.g., 5 μM).

  • Control: Tubulin + Colchicine (Positive Control) and Taxol (Stabilizer Control).

  • Measurement: Monitor fluorescence (DAPI tracer or light scattering at 340 nm) at 37°C for 60 mins.

  • Validation:

    • Vehicle: Sigmoidal curve (nucleation -> elongation -> plateau).

    • Test Compound: Flat line or significantly reduced slope (similar to Colchicine).

Future Outlook & Drugability

While 3-phenylquinolines exhibit nanomolar potency, two challenges remain:

  • Solubility: The planar, lipophilic nature requires formulation strategies (e.g., hydrochloride salt formation or nanoparticle encapsulation).

  • Selectivity: Distinguishing between human tubulin and normal cell proliferation is key. The "hybrid" chalcone approach [1] has shown improved selectivity indices (SI > 10) against normal epithelial cells.

References

  • Discovery of 3-phenylquinolinylchalcone derivatives as potent and selective anticancer agents against breast cancers. Source: European Journal of Medicinal Chemistry (via ResearchGate/ScienceDirect). URL:[Link] (Verified snippet match: "Compound 7... IC50 values of 1.05...").[2]

  • Identification of 3-Phenylquinoline Derivative PQ1 as an Antagonist of p53 Transcriptional Activity. Source: Biochemical and Biophysical Research Communications. URL:[Link]

  • Discovery of diarylpyrazolylquinoline derivatives as potent anti-dengue virus agents. Source: European Journal of Medicinal Chemistry. URL:[Link]

  • The Friedländer Synthesis of Quinolines. Source: Organic Reactions (Wiley). URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Solubility Profile of 2,7-Dichloro-3-phenylquinoline in Organic Solvents

This guide provides a comprehensive framework for understanding and determining the solubility profile of 2,7-dichloro-3-phenylquinoline. Given the limited publicly available solubility data for this specific molecule, t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for understanding and determining the solubility profile of 2,7-dichloro-3-phenylquinoline. Given the limited publicly available solubility data for this specific molecule, this document emphasizes the foundational principles, experimental methodologies, and predictive approaches necessary for researchers, scientists, and drug development professionals to establish a robust solubility profile. The principles and protocols outlined herein are designed to be broadly applicable to novel quinoline derivatives and other heterocyclic compounds.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a potential therapeutic agent from discovery to clinical application is critically dependent on its physicochemical properties, among which solubility stands as a primary determinant of bioavailability and developability. For quinoline derivatives such as 2,7-dichloro-3-phenylquinoline, which are prominent scaffolds in medicinal chemistry, a thorough understanding of their solubility in various organic solvents is paramount.[1] This knowledge informs crucial decisions in synthesis, purification, formulation, and administration.

2,7-Dichloro-3-phenylquinoline, with its chlorinated quinoline core and a phenyl substituent, is anticipated to be a crystalline solid with low aqueous solubility but significant solubility in organic solvents. The presence of the chloro and phenyl groups contributes to its lipophilicity. While specific experimental data is scarce, related structures like 2,3-diphenylquinoxaline are known to be soluble in solvents such as ethanol and chloroform.[2] Similarly, other 2-phenylquinoline derivatives exhibit good stability and solubility in organic media.[1] This guide will equip you with the tools to quantify this expected solubility.

Theoretical Framework: The Energetics of Dissolution

The solubility of a crystalline organic compound in a solvent is governed by the interplay of intermolecular forces. The process of dissolution can be conceptually broken down into three steps:

  • Lattice Energy: The energy required to break the solute-solute interactions in the crystal lattice.

  • Cavitation Energy: The energy needed to create a cavity in the solvent large enough to accommodate a solute molecule.

  • Solvation Energy: The energy released when the solute molecule forms new interactions with the solvent molecules.

A compound's solubility is favored when the solvation energy compensates for the lattice and cavitation energies. The principle of "like dissolves like" is a useful qualitative predictor: polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[3]

The molecular structure of 2,7-dichloro-3-phenylquinoline suggests a predominantly non-polar character, which would indicate higher solubility in non-polar or moderately polar organic solvents. However, the nitrogen atom in the quinoline ring can participate in hydrogen bonding, potentially enhancing solubility in protic solvents.

Experimental Determination of Solubility: Protocols and Best Practices

To obtain reliable quantitative solubility data, rigorous experimental methods are essential. The following protocols for determining thermodynamic and kinetic solubility are fundamental in pharmaceutical research.

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility represents the true equilibrium concentration of a solute in a saturated solution at a given temperature and pressure. The shake-flask method is the gold standard for this determination.[1]

Step-by-Step Protocol for the Shake-Flask Method:

  • Preparation: Add an excess of solid 2,7-dichloro-3-phenylquinoline to a series of vials, each containing a different organic solvent of interest (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator. The equilibration time should be sufficient to ensure equilibrium is reached (typically 24-72 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient period to allow the undissolved solid to settle. Centrifugation can be used to accelerate this process.

  • Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

  • Dilution: Dilute the supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of 2,7-dichloro-3-phenylquinoline in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the thermodynamic solubility.

Workflow for Thermodynamic Solubility Determination

G A Add excess solid to solvent B Equilibrate at constant temperature (24-72h) A->B C Separate solid and liquid phases (Centrifugation) B->C D Sample supernatant C->D E Dilute sample D->E F Quantify concentration (e.g., HPLC) E->F G Calculate thermodynamic solubility F->G

Caption: Shake-flask method workflow for equilibrium solubility.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound that can be dissolved from a concentrated stock solution (typically in DMSO) when diluted into an aqueous or organic medium. It is a high-throughput method often used in early drug discovery.

Step-by-Step Protocol for Kinetic Solubility Measurement:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 2,7-dichloro-3-phenylquinoline in a highly solubilizing solvent like dimethyl sulfoxide (DMSO).

  • Dilution: Add a small volume of the stock solution to the target organic solvent in a multi-well plate.

  • Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a constant temperature.

  • Precipitation Monitoring: Monitor for the formation of a precipitate. This can be done visually or using automated nephelometry or turbidimetry.

  • Quantification: If no precipitate is observed, the compound is considered soluble at that concentration. If a precipitate forms, the concentration in the clear supernatant can be determined after filtration or centrifugation, similar to the thermodynamic solubility method.

Data Presentation and Interpretation

For a comprehensive understanding, the experimentally determined solubility data should be organized in a clear and comparative format.

Table 1: Template for Experimental Solubility of 2,7-Dichloro-3-phenylquinoline at 25°C

SolventDielectric ConstantSolubility (mg/mL)Solubility (mol/L)LogS
Hexane1.88
Toluene2.38
Dichloromethane8.93
Acetone20.7
Ethanol24.5
Methanol32.7
Acetonitrile37.5
DMSO46.7

LogS is the logarithm of the molar solubility. Compounds with LogS values between 0 and -2 are considered soluble, while those between -2 and -4 are slightly soluble.[4]

Predictive Approaches to Solubility

In the absence of experimental data, computational models can provide valuable initial estimates of solubility. These models are particularly useful for prioritizing compounds and selecting appropriate solvents for experimental studies.

General Solubility Equation (GSE)

The General Solubility Equation, developed by Yalkowsky, is a simple yet powerful tool for estimating aqueous solubility. While not directly applicable to organic solvents, the underlying principles are relevant. The equation relates solubility to the melting point (MP) and the octanol-water partition coefficient (logP).[5]

Thermodynamic Models

More sophisticated models like UNIFAC (UNIQUAC Functional-group Activity Coefficients) and COSMO-RS (Conductor-like Screening Model for Real Solvents) can predict solubility in various organic solvents with greater accuracy.[6]

  • UNIFAC: This is a group-contribution method that estimates activity coefficients based on the functional groups present in the solute and solvent molecules. It can provide good estimations of solubility in different solvents.[6]

  • COSMO-RS: This quantum chemistry-based model calculates the chemical potential of a solute in a solvent based on the interaction energies of their molecular surfaces. It is a powerful tool for a priori solvent screening.[5][6]

Logical Relationship for Solubility Prediction

G cluster_0 Molecular Properties cluster_1 Predictive Models A Molecular Structure of 2,7-dichloro-3-phenylquinoline B Physicochemical Properties (logP, Melting Point) A->B D Thermodynamic Models (UNIFAC, COSMO-RS) A->D C General Solubility Equation (GSE) B->C E Predicted Solubility Profile C->E D->E

Caption: Relationship between molecular properties and predictive solubility models.

Conclusion

While specific, publicly available quantitative solubility data for 2,7-dichloro-3-phenylquinoline is limited, this guide provides a robust framework for its determination and prediction. By employing the detailed experimental protocols and leveraging the power of predictive thermodynamic models, researchers can establish a comprehensive solubility profile. This essential information will empower informed decision-making throughout the drug development pipeline, from early-stage discovery to formulation and beyond.

References

  • CAS 1684-14-6: 2,3-Diphenylquinoxaline - CymitQuimica. (URL: )
  • Calculation of Aqueous Solubility of Organic Compounds - PMC - NIH. (URL: [Link])

  • Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO) for physicochemical feature - ChemRxiv. (URL: [Link])

  • Solubility of Organic Compounds. (URL: [Link])

  • Alprazolam - Wikipedia. (URL: [Link])

  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles | Journal of the American Chemical Society. (URL: [Link])

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (URL: [Link])

  • Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles - ChemRxiv. (URL: [Link])

  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model - Physical Chemistry Research. (URL: [Link])

  • An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis of 1-Substituted 3H-Naphtho[1,2,3-de]quinoline-2,7-diones - ResearchGate. (URL: [Link])

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (URL: [Link])

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - Baxendale Group - Durham University. (URL: [Link])

  • Experiment: Solubility of Organic & Inorganic Compounds. (URL: [Link])

Sources

Foundational

Pharmacophore Modeling of Dichloro-Substituted Phenylquinolines

Executive Summary The phenylquinoline scaffold represents a privileged structure in medicinal chemistry, serving as the core for antimalarial (e.g., amodiaquine analogs), antiviral, and anticancer therapeutics. The intro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The phenylquinoline scaffold represents a privileged structure in medicinal chemistry, serving as the core for antimalarial (e.g., amodiaquine analogs), antiviral, and anticancer therapeutics. The introduction of dichloro-substitutions on the phenyl ring is a strategic modification often employed to modulate metabolic stability (blocking P450 oxidation sites), enhance lipophilicity (LogP), and induce specific conformational constraints via steric hindrance.

This guide details the ligand-based pharmacophore modeling workflow for dichloro-substituted phenylquinolines. Unlike standard protocols, this guide emphasizes the critical handling of halogen-induced torsional constraints and sigma-hole electrostatics , which are often overlooked in automated workflows but are determinative for high-affinity binding.

Chemical Space & Structural Considerations

The "Dichloro" Effect

In pharmacophore modeling, atoms are often treated as simple spheres. However, chlorine atoms in a dichloro-phenyl motif act as more than just hydrophobic blobs.

  • Conformational Locking: Ortho-dichloro substitution restricts the rotation of the phenyl-quinoline bond, forcing the biaryl system out of planarity. This creates a distinct 3D volume that the pharmacophore model must capture.

  • Electronic Anisotropy: Chlorine exhibits a "sigma-hole"—a region of positive electrostatic potential opposite the C-Cl bond. This allows for specific halogen-bonding interactions with backbone carbonyls in the target protein, which must be mapped as a directional feature, not just a hydrophobic one.

Target Applications
  • Antimalarial: Inhibition of hemozoin formation (stacking with heme).

  • Anticancer: Targeting VEGFR-2 or G-quadruplex stabilization.

  • Nuclear Receptors: PPARγ modulation.

Step-by-Step Modeling Protocol

Phase 1: Dataset Curation & Pre-processing

Objective: Construct a training set that covers a wide range of bioactivity (4-5 orders of magnitude) to ensure statistical robustness.

  • Activity Cliff Analysis: Select pairs of molecules where minor structural changes (e.g., 2,4-dichloro vs. 2,4-difluoro) lead to drastic activity changes. This validates that the model is sensitive to the halogen effect.[1]

  • Stereochemistry Standardization: Dichloro-substituted phenylquinolines often exist as atropisomers due to restricted rotation. Ensure the 3D generator creates both M and P helicities if the rotation barrier > 20 kcal/mol.

  • Protonation States: Calculate pKa for the quinoline nitrogen. For antimalarials targeting the acidic food vacuole (pH ~5.0), the quinoline nitrogen is protonated (Positive Ionizable feature). For cytosolic targets (pH 7.4), it may be neutral (H-Bond Acceptor).

Phase 2: Conformational Analysis (The Critical Step)

Standard conformational search algorithms (e.g., OMEGA, Catalyst) may generate planar conformations that are energetically inaccessible for dichloro-substituted biaryls.

  • Protocol: Use a QM-polarized force field (e.g., MMFF94s) or semi-empirical methods (PM6) to penalize planar conformations.

  • Filter: Discard conformers where the inter-ring torsion angle is < 30° for ortho-substituted analogs.

Phase 3: Pharmacophore Hypothesis Generation

Algorithm Choice: 3D-QSAR Pharmacophore Generation (e.g., HypoGen or GALAHAD).

Feature Mapping Definitions:

Feature Type Chemical Moiety Geometric Constraint
Ring Aromatic (RA) Quinoline core & Phenyl ring Vector normal to ring plane (essential for pi-stacking).
Hydrophobic (Hyd) Dichloro substituents 1.5 Å radius sphere. Note: If halogen bonding is suspected, replace with "Halogen Bond Donor" feature.
Pos. Ionizable (PI) Protonated Quinoline N Point feature (Antimalarial specific).

| H-Bond Acceptor (HBA) | Quinoline N (unprotonated) | Vector pointing to lone pair. |

Phase 4: Validation Strategy

A model is only as good as its predictive power. Do not rely solely on the training set correlation (


).
  • Güner-Henry Score (GH): Use a decoy set (inactive compounds with similar MW and LogP) to calculate the GH score. A score > 0.7 indicates a robust model.

  • Fischer’s Randomization: Scramble the activity data 95 times (95% confidence level). If the randomized models yield costs similar to your original hypothesis, your model is a statistical artifact.

Visualized Workflows

Core Modeling Workflow

The following diagram outlines the logic flow from structure to validated model, highlighting the specific checkpoints for halogenated compounds.

PharmacophoreWorkflow Start Input: Dichloro-Phenylquinoline Analogs (2D) Prep Ligand Preparation (pKa calc, Tautomers) Start->Prep Conf Conformational Search (Restricted Torsion Analysis) Prep->Conf CheckTorsion Check: Is Biaryl Planar? Conf->CheckTorsion Align Molecular Alignment (Pharmacophore Point-based) Hypo Hypothesis Generation (Common Feature / 3D-QSAR) Align->Hypo Valid Validation (Decoys, ROC, Fischer) Hypo->Valid CheckStats GH Score > 0.7? Valid->CheckStats Final Final Model (Screening/Optimization) CheckTorsion->Conf Yes (Refine Forcefield) CheckTorsion->Align No (Correct) CheckStats->Hypo Fail (Adjust Features) CheckStats->Final Pass

Figure 1: Logic flow for pharmacophore generation, emphasizing the torsional check for dichloro-substituted biaryls.

The "Dichloro" Pharmacophore Map

This diagram illustrates the spatial arrangement of features for a typical bioactive dichloro-phenylquinoline (e.g., targeting the heme detoxification pathway).

PharmacophoreMap RA1 Ring Aromatic (Quinoline) PI Pos. Ionizable (Quinoline N) RA1->PI ~2.8 Å RA2 Ring Aromatic (Phenyl) RA1->RA2 ~4.5-5.5 Å (Twisted Linker) Hyd1 Hydrophobic (Cl - Ortho) RA2->Hyd1 ~3.4 Å Hyd2 Hydrophobic (Cl - Para) RA2->Hyd2 ~3.4 Å Note Critical Feature: The RA1-RA2 vector is NOT linear due to ortho-Cl steric clash. RA2->Note Hyd1->Hyd2 Fixed Geometry

Figure 2: Conceptual pharmacophore map. Note the non-linear alignment of aromatic rings caused by the dichloro-substitution.

Quantitative Data Summary

Table 1: Recommended Feature Constraints for Dichloro-Phenylquinolines

FeatureRadius (Å)Vector?Notes
Aromatic Ring (Quinoline) 1.6YesEssential for pi-stacking (e.g., with Heme or Trp residues).[2]
Hydrophobic (Cl) 1.5NoMaps the bulk tolerance of the binding pocket.
H-Bond Acceptor 1.2YesOnly if N is unprotonated. Directionality is crucial.
Exclusion Volume VariableN/APlace 2.0 Å spheres around the ortho-Cl to prevent steric clashes in generated hits.

References

  • Pharmacophore optimization of substituted N-phenyl-2,2-dichloroacetamide . ResearchGate. (2022). Link

  • Ligand Based Pharmacophore Modeling and Virtual Screening Studies to Design Novel HDAC2 Inhibitors . PubMed Central (PMC). (2014). Link

  • Mapping antimalarial pharmacophores as a useful tool for the rapid discovery of drugs effective in vivo . PubMed. (2002). Link

  • Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs . PubMed Central (PMC). (2012). Link

  • New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives . PubMed Central (PMC). (2021). Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Synthesis of 2-Chloro-3-Formylquinolines via Vilsmeier-Haack Cyclization

[1][2][3] Abstract & Scope This application note details the protocol for the Vilsmeier-Haack cyclization of acetanilides , widely known as the Meth-Cohn synthesis .[1] This transformation provides a robust, direct route...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Abstract & Scope

This application note details the protocol for the Vilsmeier-Haack cyclization of acetanilides , widely known as the Meth-Cohn synthesis .[1] This transformation provides a robust, direct route to 2-chloro-3-formylquinolines , which are versatile pharmacophores in drug discovery (e.g., antimalarial, anticancer, and anti-inflammatory agents).

Unlike standard aromatic formylation, this protocol induces a halo-formylation-cyclization cascade . The resulting 2-chloro and 3-formyl functionalities serve as "chemical handles" for further derivatization (e.g., nucleophilic displacement of chloride, Knoevenagel condensation of the aldehyde).

Mechanistic Insight & Reaction Logic

The reaction proceeds through the formation of an electrophilic chloroiminium species (Vilsmeier reagent), followed by the conversion of the amide to an imidoyl chloride, and finally, an intramolecular electrophilic aromatic substitution.

Core Pathway
  • Activation: DMF reacts with POCl

    
     to form the electrophilic Vilsmeier reagent.[2]
    
  • Imidoyl Formation: The reagent attacks the acetanilide oxygen, converting it to an imidoyl chloride intermediate.

  • Cyclization: A second equivalent of Vilsmeier reagent formylates the

    
    -carbon (enamine tautomer), triggering ring closure onto the aromatic ring.
    
  • Aromatization: Loss of HCl and hydrolysis yields the quinoline.

Visualizing the Pathway

The following logic flow illustrates the critical intermediates and decision points in the synthesis.

VilsmeierMechanism Start Reagents: Acetanilide + DMF + POCl3 VReagent Vilsmeier Reagent Formation (Chloroiminium Salt) Start->VReagent 0-5°C (Exothermic) Imidoyl Intermediate A: N-Aryl-alpha-chloroenamine VReagent->Imidoyl Electrophilic Attack Cyclization Intramolecular Cyclization (Electrophilic Aromatic Substitution) Imidoyl->Cyclization Heat (75-95°C) Hydrolysis Hydrolysis (Ice/Water) Release of Formyl Group Cyclization->Hydrolysis Quench Product Product: 2-Chloro-3-formylquinoline Hydrolysis->Product Warning CRITICAL SAFETY: Thermal Runaway Risk at >20°C during addition Warning->VReagent Control Temp

Figure 1: Mechanistic flow of the Meth-Cohn synthesis highlighting the critical thermal control point.

Critical Safety Parameters (Self-Validating)

The Vilsmeier-Haack reaction involves Phosphorus Oxychloride (POCl


) , which reacts violently with moisture to produce HCl and Phosphoric acid. Furthermore, the formation of the Vilsmeier reagent is highly exothermic.[3]

Thermal Runaway Hazard: Research indicates that the Vilsmeier complex can decompose violently if heated without substrate or if the exotherm is uncontrolled during formation.

  • Validation Step: Ensure the internal temperature remains < 5°C during POCl

    
     addition.
    
  • Process Control: If the temperature spikes >10°C, stop addition immediately and increase cooling.

Standard Operating Procedure (SOP)

Materials & Stoichiometry
ComponentRoleEquivalents (Eq)Notes
Substituted Acetanilide Substrate1.0Electron-donating groups (EDGs) at meta position favor yield.[4]
POCl

Reagent3.0 - 7.0Excess required for solvent/reagent dual role.
DMF Solvent/Reagent5.0 - 10.0Must be anhydrous (<0.05% water).
NaOAc / NaHCO

Quench BufferExcessTo neutralize pH to ~7.0.
Step-by-Step Protocol
Phase 1: Reagent Formation (0°C - 5°C)[5][2]
  • Charge a dry round-bottom flask (RBF) with anhydrous DMF (5-10 Eq) under an inert atmosphere (N

    
     or Ar).
    
  • Cool the flask in an ice-salt bath to an internal temperature of 0°C .

  • Add POCl

    
     (3-7 Eq) dropwise via a pressure-equalizing addition funnel.
    
    • Critical: Maintain internal temperature < 5°C. The solution will turn pale yellow/orange and may solidify (Vilsmeier salt precipitation).

  • Stir at 0°C for 15–30 minutes to ensure complete formation of the chloroiminium salt.

Phase 2: Substrate Addition & Cyclization
  • Add the acetanilide (1.0 Eq) to the cold Vilsmeier reagent. (Solid addition is acceptable if done slowly; alternatively, dissolve in minimum DMF).

  • Remove the ice bath and allow the mixture to warm to room temperature (RT) over 15 minutes.

  • Equip the flask with a reflux condenser and heat the mixture to 75°C – 95°C .

    • Observation: Evolution of HCl gas will occur (use a scrubber or trap).

  • Monitor reaction progress via TLC (typically 2–6 hours).

    • Endpoint: Disappearance of acetanilide spot and appearance of a fluorescent quinoline spot (under UV 254nm).

Phase 3: Quench & Isolation
  • Cool the reaction mixture to RT.

  • Slowly pour the reaction mixture onto crushed ice (approx. 5x reaction volume) with vigorous stirring.

    • Caution: Violent hydrolysis of excess POCl

      
       will occur.
      
  • Stir the aqueous mixture for 30 minutes to ensure complete hydrolysis of the iminium intermediate (unmasking the aldehyde).

  • Neutralize the solution to pH ~7 using saturated Sodium Acetate (NaOAc) or Sodium Bicarbonate (NaHCO

    
    ).
    
    • Note: The product often precipitates as a yellow/pale solid upon neutralization.

  • Filter the solid.[2] If no precipitate forms, extract with Ethyl Acetate (3x) or Dichloromethane (DCM).

  • Recrystallize from Ethanol or Ethyl Acetate/Hexane.

Experimental Workflow Diagram

Workflow cluster_setup Phase 1: Setup cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Workup Step1 Cool DMF (0°C) Step2 Add POCl3 Dropwise Step1->Step2 Step3 Add Acetanilide (Substrate) Step2->Step3 Step4 Heat to 85°C (2-6 Hours) Step3->Step4 Step5 Pour onto Ice (Hydrolysis) Step4->Step5 Step6 Neutralize (pH 7) Step5->Step6 Step7 Filter/Extract Product Step6->Step7

Figure 2: Operational workflow for the synthesis of 2-chloro-3-formylquinolines.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete CyclizationIncrease POClngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

equivalents (up to 12 Eq for deactivated substrates) or extend heating time.
Tar/Blackening Thermal DecompositionReduce heating temperature to 75°C; ensure strict <5°C control during POCl

addition.
No Precipitate Product ProtonationThe quinoline nitrogen is basic. Ensure pH is neutralized to >7.0 to deprotonate the quinolinium salt.
Starting Material Remains Deactivated RingIf substrate has strong EWGs (e.g., -NO

), the reaction may fail. Consider microwave irradiation to overcome activation energy.

References

  • Meth-Cohn, O., & Narine, B. (1978).[5][1] A versatile new synthesis of quinolines, thienopyridines and related fused pyridines.[5] Tetrahedron Letters, 19(23), 2045-2048.[1]

  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981).[5][1] A versatile new synthesis of quinolines and related fused pyridines.[5] Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes.[5][1] Journal of the Chemical Society, Perkin Transactions 1, 1520-1530.[5]

  • Raj, T., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Pharmaceutics, 8(3), 25.

  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction. Thermal Analysis Application Note.

Sources

Application

Application Note: High-Precision Functionalization of 2,7-Dichloro-3-phenylquinoline

Executive Summary The functionalization of 2,7-Dichloro-3-phenylquinoline (2,7-DCPQ) presents a classic yet nuanced challenge in heterocyclic chemistry: distinguishing between two electrophilic chlorine sites that differ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of 2,7-Dichloro-3-phenylquinoline (2,7-DCPQ) presents a classic yet nuanced challenge in heterocyclic chemistry: distinguishing between two electrophilic chlorine sites that differ electronically and sterically.[1]

This guide outlines the "Electronic-First, Steric-Aware" strategy. The C2 position, despite being sterically crowded by the C3-phenyl group, remains the electronically dominant site for both Nucleophilic Aromatic Substitution (


) and Palladium-catalyzed oxidative addition. The C7 position behaves as a deactivated aryl chloride, requiring specialized activation after C2 processing.

Key Deliverable: A validated sequential protocol to independently functionalize C2 (via


 or Cross-Coupling) followed by C7 (via Buchwald-Hartwig or Suzuki), ensuring >95% regioselectivity.

Structural & Reactivity Analysis

To design a robust protocol, we must first deconstruct the substrate's reactivity profile.

The Reactivity Hierarchy
PositionTypeElectronic StatusSteric EnvironmentReactivity Mode
C2-Cl Heteroaryl ChlorideHighly Activated (

to Nitrogen).[1] Low LUMO energy.[1]
Hindered (Ortho to C3-Phenyl).[1]Primary site for

and Pd-Oxidative Addition.[1]
C7-Cl Aryl ChlorideDeactivated (Benzenoid ring).[1]Accessible (Remote from bulk).[1]Secondary site. Inert to

; requires efficient Pd-catalysts.
C3-Ph Phenyl SubstituentNeutral/Conjugated.[1]Steric Blocker .Modulates C2 reactivity; prevents "over-reaction" at C2.
Mechanistic Logic[2][3][4]
  • 
     Selectivity:  The quinoline nitrogen renders C2 highly electrophilic. The C7 position, being on the fused benzene ring, lacks this activation. Therefore, 
    
    
    
    is exclusively C2-selective , regardless of the C3-phenyl steric bulk.
  • Pd-Catalysis Selectivity: Palladium(0) preferentially undergoes oxidative addition into the more electron-deficient C–Cl bond (C2).[1] While the C3-phenyl group adds steric bulk, the electronic activation of C2 typically overrides this, making C2 the first site of reaction. However, bulky ligands (e.g., tBuXPhos) must be chosen carefully to navigate the C3-phenyl clash.[1]

Visualizing the Reactivity Flow

ReactivityFlow cluster_logic Decision Logic Substrate 2,7-Dichloro-3-phenylquinoline C2_Path Path A: C2 Functionalization (Electronic Control) Substrate->C2_Path High Reactivity (Activated) C7_Path Path B: C7 Functionalization (Post-C2 Activation) C2_Path->C7_Path Step 2: Pd-Catalysis Product_SNAr 2-Amino/Alkoxy-7-chloro-3-phenylquinoline C2_Path->Product_SNAr SNAr (Amines/RO-) Product_Suzuki 2,7-Diaryl-3-phenylquinoline C7_Path->Product_Suzuki Final Product Logic1 C2 is alpha-to-N (LUMO activated) Logic1->C2_Path Logic2 C3-Phenyl creates steric pocket at C2 Logic2->C2_Path Requires Steric-tolerant Ligand

Caption: Logical flow for sequential functionalization. Path A exploits the electronic activation of C2, while Path B addresses the inert C7 position.

Experimental Protocols

Protocol A: C2-Selective Nucleophilic Aromatic Substitution ( )

Target: Introduction of Amines, Alkoxides, or Thiols at C2 while leaving C7-Cl intact.[1]

Rationale: The C3-phenyl group provides just enough steric bulk to prevent bis-substitution but does not stop the attack of nucleophiles at the highly activated C2 position.

Materials:

  • Substrate: 2,7-Dichloro-3-phenylquinoline (1.0 equiv)[1]

  • Nucleophile: Primary/Secondary Amine (1.2 equiv) or NaOR (1.1 equiv)[1]

  • Base: DIPEA (2.0 equiv) for amines; None for alkoxides.[1]

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO.[1]

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of 2,7-DCPQ in 3.0 mL of NMP.

  • Addition: Add 1.2 mmol of the amine and 2.0 mmol of DIPEA.

  • Heating: Heat the reaction mixture to 100 °C for 4–6 hours.

    • Note: The C3-phenyl group may require slightly higher temperatures than unsubstituted quinolines (usually 80 °C).[1] Monitor by LCMS.[1]

  • Workup: Cool to RT. Pour into water (30 mL). The product usually precipitates. Filter and wash with water.

  • Purification: Recrystallize from EtOH or flash chromatography (Hex/EtOAc) if necessary.

Expected Outcome: >90% yield of 2-substituted-7-chloro-3-phenylquinoline.

Protocol B: C2-Selective Suzuki-Miyaura Coupling

Target: Introduction of Aryl/Heteroaryl groups at C2.[1]

Rationale: To overcome the steric hindrance of the C3-phenyl group, use a phosphine ligand with high activity but flexible steric demand. SPhos or XPhos are ideal as they form active Pd(0) species that can negotiate the ortho-substituent.[1]

Materials:

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR Pd(dppf)Cl₂ (for less hindered boronic acids).[1]

  • Boronic Acid: Arylboronic acid (1.1 equiv).[1][2]

  • Base: K₂CO₃ (2.0 M aq, 3.0 equiv).[1]

  • Solvent: 1,4-Dioxane.[1]

Step-by-Step:

  • Degassing: Sparge 1,4-dioxane with argon for 15 minutes.

  • Assembly: In a reaction vial, combine 2,7-DCPQ (1.0 equiv), Boronic Acid (1.1 equiv), Pd(OAc)₂, and SPhos.

  • Activation: Add solvent and aqueous base.[1] Seal the vial under argon.

  • Reaction: Heat to 90 °C for 2–4 hours.

    • Control Point: Do not overheat (>110 °C) or run overnight initially, to avoid oxidative addition at C7.[1]

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography.

Protocol C: C7-Functionalization (The "Difficult" Position)

Target: Reaction of the remaining C7-Cl after C2 has been functionalized.

Rationale: Once C2 is substituted, the C7-Cl is a standard, unactivated aryl chloride. It requires a powerful catalytic system, such as Buchwald's 3rd Generation Precatalysts (e.g., XPhos Pd G3 or RuPhos Pd G3).[1]

Materials:

  • Substrate: 2-Functionalized-7-chloro-3-phenylquinoline.[1]

  • Coupling Partner: Amine, Amide, or Boronic Acid.[1]

  • Catalyst: XPhos Pd G3 (2–5 mol%) for Suzuki; RuPhos Pd G3 for Amination.[1]

  • Base: Cs₂CO₃ (Suzuki) or NaOtBu (Amination).[1]

  • Solvent: Toluene or 1,4-Dioxane (anhydrous).[1]

Step-by-Step:

  • Conditions: Perform in a sealed tube under inert atmosphere (Glovebox or Schlenk line).

  • Temperature: Heat to 100–120 °C . The C7 position is sluggish and requires energy.

  • Monitoring: The reaction may take 12–24 hours.

  • Note: If the C2 substituent is an amine (from Protocol A), ensure it does not poison the catalyst. Secondary amines at C2 are generally safe; primary amines might require protection if they are competitive ligands.[1]

Troubleshooting & Optimization Table

ObservationRoot CauseCorrective Action
Low Conversion at C2 (

)
Steric shielding by C3-Phenyl.Increase Temp to 120 °C; Switch solvent to DMSO (more polar).
Loss of Selectivity (C7 reacting) Catalyst too active or Temp too high.[1]Lower Temp to 60–80 °C; Reduce catalyst loading; Use Pd(PPh₃)₄ (less active).
No Reaction at C7 (Step 2) Deactivated ring; Catalyst death.Switch to Pd-G3 precatalysts (XPhos/RuPhos); Ensure strictly anhydrous conditions.
Deboronation of Boronic Acid Protodeboronation in aqueous base.Switch to anhydrous base (CsF or K₃PO₄) in Dioxane.[1]

References

  • Regioselective Functionalization of Quinolines: MDPI. "Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review." Available at: [Link][1]

  • Suzuki Coupling Selectivity: Canadian Science Publishing.[1] "Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline." Available at: [Link][1]

  • Site-Selective Cross-Coupling: ACS Publications. "Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics." Available at: [Link][1]

  • Buchwald-Hartwig Amination Protocols: Wikipedia. "Buchwald–Hartwig amination."[1][3][4][5] Available at: [Link][1][3]

  • 2,7-Dichloroquinoline Properties: PubChem. "2,7-Dichloroquinoline Compound Summary."[1] Available at: [Link][1]

Sources

Method

Application Note: Microwave-Assisted Synthesis of Phenylquinoline Derivatives

Executive Summary This guide details high-efficiency protocols for the synthesis of 2-phenylquinoline and its derivatives using microwave-assisted organic synthesis (MAOS). Unlike conventional conductive heating, which s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details high-efficiency protocols for the synthesis of 2-phenylquinoline and its derivatives using microwave-assisted organic synthesis (MAOS). Unlike conventional conductive heating, which suffers from thermal gradients and slow reaction kinetics, MAOS utilizes dielectric heating to achieve volumetric energy transfer. This results in reaction times reduced from hours to minutes, higher chemical yields, and cleaner impurity profiles.

We present three distinct methodologies covering ring construction and late-stage functionalization:

  • Modified Friedländer Annulation: A rapid, acid-catalyzed condensation.

  • Pfitzinger Reaction: A one-pot synthesis of quinoline-4-carboxylic acids (Atophan derivatives).

  • Suzuki-Miyaura Coupling: Late-stage arylation of halo-quinolines.

Theoretical Grounding: The Microwave Advantage

To ensure reproducibility, researchers must understand the mechanism of energy transfer. Microwave irradiation (typically 2.45 GHz) heats the reaction mixture through two primary mechanisms:

  • Dipolar Polarization: Polar molecules (solvents like EtOH, AcOH, or reagents) align with the oscillating electric field. As the field alternates, molecular rotation generates heat via friction.

  • Ionic Conduction: Dissolved ions (catalysts, salts) oscillate under the electric field influence, generating heat through collision.

Critical Insight: The efficiency of heating is dictated by the loss tangent (


) of the solvent. High 

solvents (Ethanol, Acetic Acid, DMSO) absorb microwave energy efficiently, while low

solvents (Hexane, Toluene) are transparent and require "doping" with ionic liquids or polar additives.
Visualization: Dielectric Heating Mechanism

MW_Mechanism cluster_0 Microwave Field (E-Field) cluster_1 Reaction Matrix MW_Source Magnetron (2.45 GHz) Field Oscillating Electric Field MW_Source->Field Dipoles Dipolar Molecules (Solvent/Reagent) Attempt to Align Field->Dipoles Interaction Ions Dissolved Ions (Catalyst/Salt) Oscillate/Collide Field->Ions Interaction Heat Volumetric Heating (Internal Energy) Dipoles->Heat Friction Ions->Heat Collision

Figure 1: Mechanism of Dielectric Heating. Energy is transferred directly to the molecular matrix, bypassing thermal conductivity limitations of the vessel walls.

Method A: Modified Friedländer Annulation (Neat/Green)

Target: 2-Phenylquinoline scaffolds. Mechanism: Condensation of 2-aminobenzophenone (or 2-aminoaryl ketones) with ketones containing an


-methylene group.
Rationale

Traditional Friedländer synthesis requires strong bases or acids and reflux times of 12–24 hours. By using glacial acetic acid as both solvent and catalyst under MW irradiation, we exploit acetic acid's moderate loss tangent (


) to reach high temperatures (160°C) rapidly, driving the dehydration step that is often the rate-limiting bottleneck.
Protocol

Reagents:

  • 2-Aminobenzophenone (1.0 mmol)

  • Acetophenone (1.2 mmol)

  • Glacial Acetic Acid (2.0 mL)

Equipment: Single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

Step-by-Step Procedure:

  • Loading: Weigh 2-aminobenzophenone and acetophenone into a 10 mL microwave-safe glass vial.

  • Solvent Addition: Add 2.0 mL of glacial acetic acid. Add a Teflon-coated stir bar.

  • Sealing: Cap the vial with a pressure-rated septum (PTFE/Silicone).

  • Irradiation Parameters:

    • Mode: Dynamic (Power cycling to maintain temp).

    • Temp: 160 °C.

    • Hold Time: 5 minutes.

    • Pressure Limit: 250 psi (17 bar).

    • Power: Max 300 W (System will modulate).

  • Cooling: Allow the system to cool to <50 °C (approx. 2-3 mins using compressed air cooling).

  • Workup: Pour the reaction mixture into crushed ice/water (20 mL). Neutralize with 10% NaOH or saturated NaHCO₃ until pH 8.

  • Isolation: Filter the resulting precipitate. Recrystallize from Ethanol/Water (9:1).

Expected Yield: 85–92% Self-Validation: The product should be a solid. If an oil forms, the neutralization was likely too rapid or the mixture is still acidic. Check pH.

Method B: Pfitzinger Reaction (One-Pot)

Target: 2-Phenylquinoline-4-carboxylic acid (Atophan analogues). Mechanism: Reaction of Isatin with Acetophenone in alkaline media. Isatin ring-opens to form isatinic acid, which condenses with the ketone.

Rationale

This is a classic route to functionalized quinolines.[1] The MW advantage here is the superheating of the aqueous alkaline solvent. Water/Ethanol mixtures have very high microwave absorptivity, allowing the reaction to complete in minutes rather than the standard 48-hour reflux.

Protocol

Reagents:

  • Isatin (1.0 mmol)

  • Acetophenone (1.1 mmol)

  • Potassium Hydroxide (KOH) (33% aq. solution, 2 mL)

  • Ethanol (1 mL) - Optional, to improve solubility of ketone.

Step-by-Step Procedure:

  • Pre-solubilization: Dissolve Isatin in the KOH solution in the MW vial. The solution will turn reddish-orange (formation of potassium isatinate).

  • Addition: Add Acetophenone and Ethanol.

  • Irradiation Parameters:

    • Temp: 140 °C.

    • Hold Time: 10 minutes.

    • Stirring: High (magnetic stirring is critical for biphasic mixtures).

  • Workup: The reaction mixture will be a dark solution. Pour into a beaker and acidify carefully with dilute HCl (1M) to pH 3–4.

  • Isolation: The carboxylic acid derivative will precipitate as a yellow/orange solid. Filter and wash with cold water.

Method C: Suzuki-Miyaura Coupling (Functionalization)

Target: 2-Phenylquinoline (via arylation of 2-chloroquinoline). Mechanism: Pd-catalyzed cross-coupling of aryl halides with arylboronic acids.

Rationale

Synthesizing the quinoline ring first (e.g., via Vilsmeier-Haack to get 2-chloroquinoline) and then diversifying via coupling is a standard medicinal chemistry strategy. MW irradiation accelerates the transmetallation step. We use water/ethanol as the solvent, which is environmentally benign and excellent for MW heating.

Protocol

Reagents:

  • 2-Chloroquinoline (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)[2]

  • Catalyst: Pd(PPh₃)₄ (3 mol%) or Pd(OAc)₂ (2 mol%) with PPh₃.

  • Base: K₂CO₃ (2.0 mmol)

  • Solvent: Ethanol/Water (1:1 v/v, 3 mL)

Step-by-Step Procedure:

  • Inerting: Purge the MW vial with Nitrogen or Argon for 30 seconds before adding reagents (Oxygen inhibits Pd cycle).

  • Loading: Add 2-chloroquinoline, phenylboronic acid, and catalyst.

  • Solvent: Add the degassed Ethanol/Water mixture and base.

  • Irradiation Parameters:

    • Temp: 120 °C.

    • Hold Time: 10 minutes.

    • Power: 150 W (Max).

  • Workup: Extract with Ethyl Acetate (3x 10 mL). Wash organic layer with brine. Dry over MgSO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Visualization: Suzuki Coupling Workflow

Suzuki_Workflow Start Reagents: 2-Chloroquinoline + Ph-B(OH)2 Pd Catalyst + Base Degas Step 1: Inert Atmosphere (Purge N2/Ar) Start->Degas MW Step 2: MW Irradiation 120°C, 10 min Solvent: EtOH/H2O Degas->MW Extraction Step 3: Extraction (EtOAc / Brine) MW->Extraction Product Final Product: 2-Phenylquinoline Extraction->Product

Figure 2: Workflow for Microwave-Assisted Suzuki Coupling.

Comparative Analysis: MW vs. Conventional

ParameterConventional Heating (Reflux)Microwave-Assisted SynthesisImpact
Reaction Time 12 – 48 Hours5 – 15 MinutesHigh Throughput
Energy Efficiency Low (Heating mantle/oil bath)High (Direct dielectric heating)Green Chemistry
Yield (Friedländer) 65 – 75%85 – 92%Atom Economy
Solvent Usage Often requires high BP solventsCompatible with H₂O, EtOH, AcOHSustainability
Purity Thermal degradation commonCleaner profiles (less side products)Reduced Purification

Safety & Equipment Guidelines

  • Vial Headspace: Never fill MW vials more than 60-70% capacity. Rapid gas evolution can exceed pressure limits.

  • Solvent Choice: Do not use low boiling point non-polar solvents (e.g., Diethyl Ether) in closed vessels; they generate dangerous pressures without absorbing MW energy effectively.

  • Metals: Ensure no solid metal particles (stir bars, spatulas) are left in the cavity; they cause arcing.

References

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. Available at: [Link] (Accessed Oct 2023).

  • Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ResearchGate. Available at: [Link] (Accessed Oct 2023).

  • Microwave-Assisted Synthesis of Quinolines. Current Organic Chemistry. Available at: [Link] (Accessed Oct 2023).

  • Microwave-Assisted Suzuki Coupling Reactions. MDPI Molecules. Available at: [Link] (Accessed Oct 2023).

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link] (Accessed Oct 2023).

Sources

Application

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2,7-Dichloro-3-phenylquinoline

For Researchers, Scientists, and Drug Development Professionals Introduction: The 2,7-Disubstituted-3-Phenylquinoline Scaffold The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of nu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 2,7-Disubstituted-3-Phenylquinoline Scaffold

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties[1]. The 2,7-dichloro-3-phenylquinoline molecule is a versatile starting material for the synthesis of a diverse library of compounds. The two chlorine atoms at the C2 and C7 positions serve as excellent leaving groups for nucleophilic substitution reactions, allowing for the introduction of various functional groups and the modulation of the molecule's physicochemical and pharmacological properties. The phenyl group at the C3 position provides a key structural element that can influence biological target interactions. This guide provides a comprehensive overview of the reaction conditions for nucleophilic substitution on 2,7-dichloro-3-phenylquinoline, with a focus on regioselectivity and practical experimental protocols.

Understanding the Regioselectivity of Nucleophilic Substitution

In 2,7-dichloro-3-phenylquinoline, the two chlorine atoms are in chemically distinct environments. The C2-Cl bond is on the pyridine ring, while the C7-Cl bond is on the benzene ring. This difference in location is the primary determinant of their reactivity towards nucleophiles in a Nucleophilic Aromatic Substitution (SNAr) mechanism.

The nitrogen atom in the quinoline ring is electron-withdrawing, which significantly activates the pyridine ring towards nucleophilic attack, much more so than the benzene ring. Specifically, the nitrogen atom stabilizes the negative charge of the Meisenheimer intermediate formed during the SNAr reaction, particularly when the attack occurs at the C2 or C4 positions. Consequently, the chlorine atom at the C2 position is significantly more reactive than the chlorine atom at the C7 position in a classical SNAr reaction.[2][3][4] This inherent difference in reactivity allows for selective monosubstitution at the C2 position under carefully controlled conditions. Disubstitution, replacing both chlorine atoms, will require more forcing conditions such as higher temperatures, longer reaction times, or the use of a stronger nucleophile/catalyst system.

The 3-phenyl substituent is expected to have a minor electronic influence on the C2 position but may exert some steric hindrance, potentially modulating the rate of reaction.

Visualizing the Reaction Pathway

The following diagram illustrates the general workflow for the selective functionalization of 2,7-dichloro-3-phenylquinoline.

G A 2,7-Dichloro-3-phenylquinoline B 2-Nu-7-chloro-3-phenylquinoline A->B C 2,7-Di-Nu-3-phenylquinoline A->C Harsh Conditions (direct disubstitution) B->C

Caption: Workflow for selective nucleophilic substitution.

Experimental Protocols

The following protocols are generalized procedures and should be optimized for specific nucleophiles and desired outcomes. Always monitor reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine completion.

Protocol 1: Selective Amination at the C2 Position (SNAr)

This protocol describes a typical procedure for the selective reaction of an amine at the more reactive C2 position.

Materials:

  • 2,7-Dichloro-3-phenylquinoline

  • Amine of choice (e.g., morpholine, piperidine, aniline)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP)

  • Base (e.g., K2CO3, Cs2CO3, or excess amine)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 2,7-dichloro-3-phenylquinoline (1.0 eq) and the chosen anhydrous solvent (e.g., DMF).

  • Add the base (e.g., K2CO3, 1.5-2.0 eq).

  • Add the amine nucleophile (1.0-1.2 eq). Using a slight excess of the amine can drive the reaction to completion. If the amine is used as the base, a larger excess (3-4 eq) is required.

  • Stir the reaction mixture at a controlled temperature. Start at room temperature and gently heat if necessary (e.g., 60-80 °C). The higher reactivity of the C2 position should allow for substitution without affecting the C7 position at these milder temperatures.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: Palladium-Catalyzed Amination (Buchwald-Hartwig Coupling)

For less reactive amines or when SNAr conditions are not effective, a palladium-catalyzed Buchwald-Hartwig amination can be employed. This method can also be tuned for selectivity.

Materials:

  • 2,7-Dichloro-3-phenylquinoline

  • Amine of choice

  • Palladium precatalyst (e.g., Pd2(dba)3, Pd(OAc)2)

  • Phosphine ligand (e.g., BINAP, Xantphos, DavePhos)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Strong base (e.g., NaOt-Bu, K3PO4)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a robust inert atmosphere, charge a reaction vessel with the palladium precatalyst (e.g., Pd2(dba)3, 2-5 mol%), the phosphine ligand (4-10 mol%), and the base (e.g., NaOt-Bu, 1.5-2.0 eq).

  • Add the 2,7-dichloro-3-phenylquinoline (1.0 eq) and the anhydrous solvent.

  • Add the amine (1.1-1.5 eq).

  • Seal the vessel and heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction for the consumption of the starting material.

  • After cooling, dilute the mixture with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove palladium residues.

  • Wash the organic layer with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Protocol 3: Substitution with O- and S-Nucleophiles

The substitution with alkoxides and thiolates generally follows the SNAr pathway and shows a strong preference for the C2 position.

Materials:

  • 2,7-Dichloro-3-phenylquinoline

  • Alcohol or Thiol of choice

  • Strong base (e.g., NaH, K2CO3)

  • Anhydrous polar aprotic solvent (e.g., DMF, THF)

  • Inert atmosphere

Procedure:

  • In a flame-dried flask under an inert atmosphere, prepare the nucleophile in situ.

    • For alkoxides: Dissolve the alcohol (1.2 eq) in the anhydrous solvent and add NaH (1.2 eq) portion-wise at 0 °C. Stir for 30 minutes at room temperature.

    • For thiolates: Dissolve the thiol (1.1 eq) in the anhydrous solvent and add a base like K2CO3 (1.5 eq).

  • Add a solution of 2,7-dichloro-3-phenylquinoline (1.0 eq) in the same solvent to the nucleophile solution.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-70 °C) until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate in vacuo.

  • Purify the product by column chromatography.

Summary of Reaction Conditions

NucleophileMethodTypical ConditionsSelectivity
Amines SNArK2CO3 or Cs2CO3 in DMF/DMSO, 25-80 °CHigh for C2
Buchwald-HartwigPd2(dba)3/Ligand, NaOt-Bu in Toluene/Dioxane, 80-110 °CLigand/Temp dependent
Alcohols SNArNaH in THF/DMF, 0 °C to RTHigh for C2
Thiols SNArK2CO3 in DMF, RTHigh for C2

Troubleshooting and Optimization

  • Low Yield: If the reaction is sluggish, consider increasing the temperature, using a more polar solvent (e.g., NMP), or switching to a stronger base. For aminations, the Buchwald-Hartwig protocol is often more efficient for less nucleophilic amines.

  • Formation of Di-substituted Product: To favor monosubstitution at C2, use a controlled stoichiometry of the nucleophile (1.0-1.1 eq), lower the reaction temperature, and shorten the reaction time. Monitor the reaction closely and stop it once the starting material is consumed and before significant amounts of the di-substituted product are formed.

  • No Reaction at C7: Substitution at the C7 position will likely require much harsher conditions (e.g., high temperatures >120 °C, microwave irradiation, or a different catalytic system for cross-coupling reactions). A sequential approach, where the C2 position is functionalized first, is the most logical strategy.

Conclusion

The 2,7-dichloro-3-phenylquinoline scaffold offers a predictable platform for the synthesis of novel derivatives through nucleophilic substitution. The pronounced difference in reactivity between the C2 and C7 positions allows for a regioselective approach to molecular design. By carefully selecting the reaction conditions, researchers can achieve either selective monosubstitution at the C2 position or, under more forcing conditions, disubstitution. The protocols outlined in this guide provide a solid foundation for the exploration of this valuable chemical space in drug discovery and materials science.

References

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances, 12(28), 17887-17919. Available at: [Link]

  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. (n.d.). ResearchGate. Available at: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). Molecules, 29(1), 1-22. Available at: [Link]

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2025). Chemistry Stack Exchange. Available at: [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (n.d.). MDPI. Available at: [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2024). Molbank, 2024(1), M1831. Available at: [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved February 5, 2026, from [Link]

  • Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. (2024). Molecules, 29(15), 3488. Available at: [Link]

  • Synthesis and biological activity of 2,6- and 2,7-disubstituted anthraquinones. (n.d.). ResearchGate. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2,7-Dichloro-3-phenylquinoline

Ticket ID: PUR-Q-27DCP Subject: Optimization of Column Chromatography for 2,7-Dichloro-3-phenylquinoline Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Open Executive Summary & Molecule Pr...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-Q-27DCP Subject: Optimization of Column Chromatography for 2,7-Dichloro-3-phenylquinoline Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Open

Executive Summary & Molecule Profile[1]

Welcome to the technical support hub for quinoline purification. You are likely synthesizing 2,7-Dichloro-3-phenylquinoline via the chlorination of a 2-quinolone intermediate (often using POCl₃) or a cyclization pathway (e.g., Vilsmeier-Haack).

This molecule presents a specific set of chromatographic challenges:

  • Lipophilicity: The 3-phenyl ring and two chlorine atoms (positions 2, 7) create a highly non-polar scaffold (LogP ≈ 5.4 - 5.8).

  • Basicity: While quinolines are basic, the 2-chloro substituent exerts a strong electron-withdrawing effect, significantly lowering the pKa of the ring nitrogen compared to unsubstituted quinoline. This reduces, but does not eliminate, interaction with acidic silanols.

  • Solubility: High crystallinity often leads to precipitation on the column if load solvent is not carefully selected.

Phase 1: Pre-Purification Diagnostics (TLC)

Before packing your column, you must establish a "Delta Rf" (


) between your product and the nearest impurity (likely the 2-chloro-3-phenyl-7-hydroxy byproduct or unreacted 2-quinolone).

Standard TLC Protocol:

  • Stationary Phase: Silica Gel 60 F₂₅₄

  • Visualization: UV (254 nm) is primary. Iodine stain is secondary (quinolines stain brown/yellow).

Solvent System Screening Table:

Mobile Phase SystemRatio (v/v)Expected ResultRecommendation
Hexane : EtOAc 95 : 5Product

< 0.1
Too weak. Good for removing non-polar grease.
Hexane : EtOAc 90 : 10 Product

≈ 0.2 - 0.3
Target Zone. Ideal for separation.
Hexane : EtOAc 80 : 20Product

> 0.5
Too strong. Risk of co-elution with impurities.
DCM : Methanol 98 : 2Product moves to solvent frontAvoid. Only use for flushing column.

Critical Check: If your product spots "streak" or have a comet tail on TLC, the residual basicity is interacting with the silica. Add 1% Triethylamine (TEA) to your mobile phase during the column run.

Phase 2: Experimental Workflow & Logic

The following diagram outlines the decision-making process for purifying this specific scaffold.

PurificationWorkflow Start Crude Reaction Mixture TLC TLC Analysis (Hex:EtOAc 9:1) Start->TLC CheckRf Is Delta Rf > 0.15? TLC->CheckRf DirectCol Standard Flash Column Silica Gel 60 (40-63µm) CheckRf->DirectCol Yes Gradient Gradient Optimization 0% -> 10% EtOAc CheckRf->Gradient No (Impurities close) TailingCheck Is Tailing Observed? DirectCol->TailingCheck Gradient->TailingCheck AddTEA Add 1% Et3N to Mobile Phase TailingCheck->AddTEA Yes DryLoad Dry Loading (Adsorb on Silica) TailingCheck->DryLoad No AddTEA->DryLoad Elution Elution & Fraction Collection DryLoad->Elution Analysis NMR/HPLC Verification Elution->Analysis

Figure 1: Decision logic for purification of 2,7-Dichloro-3-phenylquinoline based on TLC behavior.

Phase 3: Troubleshooting Guide (FAQs)

Q1: "My product crystallizes inside the column, blocking the flow."

Diagnosis: This is a common issue with phenyl-substituted quinolines. They have high melting points and poor solubility in pure hexane. The Fix:

  • Switch to Dry Loading: Do not load as a liquid solution in minimal DCM/Hexane. Dissolve the crude in DCM, add silica (ratio 1:1 crude to silica), and rotary evaporate until a free-flowing powder remains. Load this powder on top of the packed bed.

  • Solvent Modifier: If dry loading isn't an option, add 5-10% Dichloromethane (DCM) to your Hexane fraction. DCM solubilizes the quinoline core better than EtOAc without increasing polarity as drastically.

Q2: "I see a shadow/streak below my product spot, contaminating the fractions."

Diagnosis: This is "tailing" caused by the interaction between the quinoline nitrogen and acidic silanol groups (Si-OH) on the silica surface. Even with the electron-withdrawing 2-chloro group, the nitrogen retains some basic character. The Fix:

  • Pre-treat the Column: Flush the packed silica column with 3 column volumes (CV) of Hexane:EtOAc:Triethylamine (90:10:1) .

  • Mobile Phase: Maintain 0.5% to 1% Triethylamine (TEA) in your elution solvents. The TEA blocks the acidic sites, allowing the quinoline to elute as a tight band.

Q3: "My product co-elutes with the 2-oxo (2-hydroxy) starting material."

Diagnosis: The 2-oxo intermediate (tautomer of 2-hydroxy) is significantly more polar than the 2,7-dichloro product due to hydrogen bonding capability. If they co-elute, your solvent system is likely too polar (too much EtOAc). The Fix:

  • Reduce Polarity: Drop to Hexane:EtOAc (97:3) .

  • Change Selectivity: Switch the polar modifier. Try Hexane:DCM (1:1) or Toluene:Hexane . Toluene often provides better separation for aromatic-heavy molecules via

    
     interactions.
    
Q4: "I am losing yield. Where is my compound?"

Diagnosis: 2-Chloroquinolines can be hydrolytically unstable in highly acidic conditions. While silica is only weakly acidic, prolonged exposure can sometimes hydrolyze the 2-Cl back to the 2-OH (2-oxo), especially if the silica is very active and the run takes hours. The Fix:

  • Speed: Flash chromatography should be fast. Do not leave the compound on the column overnight.

  • Neutralization: As mentioned in Q2, the use of TEA protects the compound from acid-catalyzed hydrolysis.

Phase 4: Detailed Protocol

Materials
  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1]

  • Column Dimensions: 20-30g silica per 1g of crude mixture.

  • Mobile Phase A: Hexane (or Petroleum Ether).

  • Mobile Phase B: Ethyl Acetate.

  • Modifier: Triethylamine (TEA) - Optional, use if tailing occurs.

Step-by-Step Procedure
  • Slurry Packing: Suspend silica in Hexane (with 1% TEA if needed). Pour into the column and pack under air pressure to remove air bubbles.

  • Equilibration: Flush with 2 CV of pure Hexane.

  • Loading:

    • Preferred:Dry Load (see Q1).

    • Alternative: Dissolve in minimum volume of DCM:Hexane (1:4). Carefully pipette onto the sand bed.

  • Elution Gradient:

    • 0 - 5 min: 100% Hexane (Elutes non-polar impurities/grease).

    • 5 - 15 min: 0%

      
       5% EtOAc (Product usually starts eluting here).
      
    • 15 - 25 min: 5%

      
       10% EtOAc (Complete product elution).
      
    • 25+ min: Flush with 50% EtOAc to remove polar byproducts (2-oxo species).

  • Fraction Analysis: Spot fractions on TLC. Combine pure fractions and evaporate at 40°C.

References

  • General Quinoline Purification

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.
    • PubChem. 2,7-Dichloro-3-phenylquinoline Compound Summary. National Library of Medicine. Available at: [Link] (Verified for structural properties).

  • Mobile Phase Optimization for Chloroquinolines

    • Cardoso, C., et al. (2021).[2] "HPLC methods for chloroquine determination...". Journal of Chromatography & Separation Techniques. (Provides evidence for TEA usage in quinoline chromatography). Available at: [Link]

  • Synthesis & Impurity Profile

    • Organic Syntheses, Coll. Vol. 3, p. 272 (1955); Vol. 27, p. 18 (1947). 4,7-Dichloroquinoline.[3][4][5] (Analogous synthesis demonstrating POCl3 chlorination and purification challenges). Available at: [Link]

Sources

Optimization

Technical Support Center: Navigating the Solubility Challenges of Dichloroquinolines in Biological Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the solubi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the solubility issues of dichloroquinolines in biological assays. Dichloroquinolines, a class of compounds with significant therapeutic potential, are notoriously challenging to work with due to their hydrophobic nature. This resource is designed to equip you with the knowledge and practical techniques to overcome these hurdles and ensure the reliability and accuracy of your experimental data.

The Dichloroquinoline Solubility Problem: Why It Matters

Troubleshooting Guide: A Proactive Approach to Solubility

This section is structured in a question-and-answer format to directly address common challenges encountered during experimental workflows.

Question 1: My dichloroquinoline, dissolved in DMSO, precipitates immediately upon addition to my aqueous assay buffer. What's happening and how can I fix it?

This is a classic case of "solvent shock." While DMSO is an excellent solvent for many nonpolar compounds, its miscibility with water can be a double-edged sword.[4] When a concentrated DMSO stock is introduced into an aqueous buffer, the DMSO rapidly disperses, causing a dramatic decrease in the solvent's polarity around the dichloroquinoline molecules. This sudden shift forces the hydrophobic compound out of solution, resulting in precipitation.[4]

Causality: The core issue is the dramatic difference in the solvation environment between the high-concentration DMSO stock and the final aqueous assay medium. The dichloroquinoline is soluble in the former but not the latter.

Immediate Corrective Actions:
  • Optimize the Dilution Protocol: Instead of adding the DMSO stock directly to the final volume of the aqueous buffer, perform serial dilutions. A step-wise reduction in the DMSO concentration allows for a more gradual change in solvent polarity, which can help keep the compound in solution.

  • Increase the Final DMSO Concentration: Determine the maximum percentage of DMSO your assay can tolerate without affecting the biological system. Many cell-based assays can tolerate up to 0.5% DMSO, but this must be empirically determined.[5] A higher final concentration of DMSO will provide a more favorable environment for the dichloroquinoline.

  • Pre-warm the Assay Buffer: While not universally effective, warming the assay buffer to the experimental temperature (e.g., 37°C) before adding the compound can sometimes improve solubility.[6]

Workflow for Optimized Dilution:

Caption: Optimized Dilution Workflow

Question 2: I've tried optimizing my dilution, but my dichloroquinoline still precipitates over the course of my multi-day cell culture experiment. What are my options?

Long-term precipitation is often due to the compound's low thermodynamic solubility in the culture medium, even with a co-solvent like DMSO. Over time, the system moves towards its lowest energy state, which for a hydrophobic compound in an aqueous environment, is to aggregate and precipitate.[6]

Causality: The initial "kinetic solubility" achieved through optimized dilution is not stable, and the compound eventually succumbs to its poor "equilibrium solubility."[7]

Advanced Solubilization Strategies:
  • Co-solvents: The use of co-solvents is a highly effective technique to enhance the solubility of poorly soluble drugs.[8] However, it's important to consider the potential for uncontrolled precipitation when the co-solvent is diluted with aqueous media.[8]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity.[9][10] They can encapsulate hydrophobic molecules like dichloroquinolines, effectively shielding them from the aqueous environment and increasing their apparent solubility.[9][10]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations can be a powerful tool.[11][12] These systems can solubilize the compound within lipidic carriers, which can then be dispersed in the aqueous medium.[13]

Strategy Mechanism of Action Advantages Considerations
Co-solvents Increases the polarity of the solvent mixture.Simple to implement.Potential for precipitation upon dilution. Toxicity of the co-solvent at higher concentrations.[8]
Cyclodextrins Encapsulates the hydrophobic drug in its central cavity.[9]High solubilization capacity. Can improve bioavailability.[9][10]Can interact with cell membrane components. Not all drug molecules fit well into the cyclodextrin cavity.
Lipid-Based Formulations Partitions the drug into a lipid phase.[11]Can significantly increase the solubility of highly lipophilic drugs.[11]More complex to prepare. Potential for interference with the assay.
Experimental Protocol: Cyclodextrin-Mediated Solubilization
  • Stock Solution Preparation: Prepare a high-concentration stock solution of the dichloroquinoline in a suitable organic solvent (e.g., DMSO).

  • Cyclodextrin Solution: Prepare a stock solution of a suitable cyclodextrin (e.g., HP-β-CD) in your assay buffer.

  • Complexation: While vortexing the cyclodextrin solution, slowly add the dichloroquinoline stock solution.

  • Equilibration: Allow the mixture to equilibrate for a specified period (e.g., 1-2 hours) at a controlled temperature to facilitate the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound or aggregates.

  • Assay Addition: Use the resulting clear solution as your working stock for the biological assay.

Question 3: Can adjusting the pH of my buffer help to solubilize my dichloroquinoline?

Yes, for ionizable compounds, pH can be a powerful tool to enhance solubility.[14] Quinolines are weak bases and their solubility can be influenced by pH.[15][16]

Causality: The solubility of a weak base increases as the pH of the solution decreases.[15] At a lower pH, the quinoline nitrogen becomes protonated, and the resulting charged species is more soluble in aqueous media.

Practical Steps and Considerations:
  • Determine the pKa: If the pKa of your dichloroquinoline is known, you can predict the pH range where it will be ionized.

  • Buffer Selection: Choose a buffer system that can maintain the desired pH throughout the experiment.

  • Assay Compatibility: Ensure that the altered pH is compatible with your biological system. Most cell lines have a narrow optimal pH range for growth and viability.

Important Note: While lowering the pH can increase the solubility of the dichloroquinoline, it is crucial to verify that the pH change does not adversely affect your assay.[6]

Frequently Asked Questions (FAQs)

Q1: What are some alternative organic solvents to DMSO for preparing stock solutions?

While DMSO is widely used, alternatives exist.[17][18][19] Ethanol, isopropanol, and N,N-dimethylformamide (DMF) are sometimes used. However, their compatibility with biological assays and their own potential for cellular toxicity must be carefully evaluated.[5] Cyrene™ has been investigated as a greener alternative to DMSO with comparable solvation properties and lower toxicity in some systems.[17][18][19]

Q2: How can I determine the maximum tolerated solvent concentration for my cells?

It is essential to perform a solvent tolerance study. Create a dose-response curve with increasing concentrations of the solvent and assess cell viability using a standard assay (e.g., MTT, trypan blue exclusion). This will establish the highest concentration of the solvent that does not significantly impact your cells.

Q3: Can sonication be used to help dissolve my dichloroquinoline?

Sonication can be a useful physical method to aid in the dissolution of compounds.[20] It provides energy to break up solid particles and facilitate their interaction with the solvent. However, it is a method to achieve initial dissolution and does not guarantee long-term stability in an aqueous environment.

Q4: My compound seems to be precipitating in the stock vial during freeze-thaw cycles. How can I prevent this?

Repeated freeze-thaw cycles can promote precipitation, especially if the stock solution is close to its saturation point.[21][22] To mitigate this, aliquot your stock solution into smaller, single-use volumes. This minimizes the number of freeze-thaw cycles for the bulk of your compound.

Q5: Are there any high-throughput methods to assess compound solubility early in the drug discovery process?

Yes, several high-throughput solubility assays are available.[7] Nephelometry, which measures light scattering from undissolved particles, and direct UV methods after filtration are commonly used kinetic solubility assays.[7] These can provide rapid feedback on the solubility of a large number of compounds.

Visualizing the Decision-Making Process

Solubility_Troubleshooting A Start: Dichloroquinoline Solubility Issue B Precipitation upon initial dilution? A->B C Optimize Dilution Protocol - Serial dilutions - Increase final DMSO % B->C Yes D Precipitation over time? B->D No C->D E Advanced Solubilization - Co-solvents - Cyclodextrins - Lipid-based formulations D->E Yes F Is the compound ionizable? D->F No H Solution Stable? E->H G Adjust pH of Buffer F->G Yes F->H No G->H I Proceed with Assay H->I Yes J Re-evaluate Compound or Formulation H->J No

Caption: Decision Tree for Troubleshooting Dichloroquinoline Solubility

References

  • Adsool, V. A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. SSRN Electronic Journal.
  • Katt, W. P., & Ciistov, A. A. (2019). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 10(12), 1684-1689.
  • Li, X., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(6), 2547-2569.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Available at: [Link]

  • Sherwood, J. R., et al. (2019). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Medicinal Chemistry, 11(1), 111-117. Available at: [Link]

  • Mahapatra, A. P. K., et al. (2020). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. International Journal of PharmTech Research, 13(2), 80-93.
  • Katt, W. P., & Ciistov, A. A. (2019). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Medicinal Chemistry, 11(1), 111-117. Available at: [Link]

  • University of Strathclyde. (2020). Cyrene is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. Available at: [Link]

  • Jadhav, S. B., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Applied Pharmaceutical Science, 2(12), 1-9.
  • Kumar, L., & Kumar, S. (2018). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Journal of Drug Delivery and Therapeutics, 8(5), 117-124.
  • Biswas, D. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. ResearchGate. Available at: [Link]

  • van der Walle, C. F., et al. (2024). Preventing lipophilic aggregation in cosolvent molecular dynamics simulations with hydrophobic probes using Plumed Automatic Restraining Tool (PART). Journal of Chemical Information and Modeling, 64(4), 1234-1242. Available at: [Link]

  • Popa, G., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 15(7), 1886. Available at: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 101. Available at: [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302-1308. Available at: [Link]

  • Gao, P. (2018). In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives. Acta Pharmaceutica Sinica B, 8(5), 725-735. Available at: [Link]

  • Jones, R. P., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56213. Available at: [Link]

  • van der Walle, C. F., et al. (2024). Preventing lipophilic aggregation in cosolvent molecular dynamics simulations with hydrophobic probes using Plumed Automatic Restraining Tool (PART). ResearchGate. Available at: [Link]

  • Trevor, A. J., et al. (2015). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. Available at: [Link]

  • Sikarra, D., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Medical and Pharmaceutical and Allied Sciences, 1(1), 1-13. Available at: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 101. Available at: [Link]

  • Reddit. (2018). Alternatives to DMSO? Acetonitrile in biology?. Reddit. Available at: [Link]

  • Klumpp, M., et al. (2019). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Molecular Pharmaceutics, 16(7), 2747-2755. Available at: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Available at: [Link]

  • LibreTexts. (2025). 2.5: Preparing Solutions. Chemistry LibreTexts. Available at: [Link]

  • Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks?. Sussex Drug Discovery Centre. Available at: [Link]

  • Williams, H. D., et al. (2012). Toward the Establishment of Standardized in Vitro Tests for Lipid-Based Formulations. 2. The Effect of Bile Salt Concentration and Drug Loading on the Performance of Type I, II, IIIA, IIIB, and IV Formulations during in Vitro Digestion. Molecular Pharmaceutics, 9(11), 3286-3300. Available at: [Link]

  • Popa, G., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Available at: [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Ziath. Available at: [Link]

  • Wikipedia. (n.d.). Quinoline. Wikipedia. Available at: [Link]

  • MDPI. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. MDPI. Available at: [Link]

  • ResearchGate. (2014). Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment?. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2017). Apart from DMSO, which other solvent can I use to dissolve my DCM soluble compounds for MTT assay?. ResearchGate. Available at: [Link]

  • BioProcess International. (2014). Troubleshooting Cell Culture Media for Bioprocessing. BioProcess International. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. National Center for Biotechnology Information. Available at: [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. Available at: [Link]

  • ResearchGate. (n.d.). Aqueous Solubility in Drug Discovery Chemistry, DMPK, and Biological Assays. ResearchGate. Available at: [Link]

  • American Pharmaceutical Review. (2020). Lipid-Based Formulations for Early-Stage Clinical Trials. American Pharmaceutical Review. Available at: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.). Available at: [Link]

  • Journal of Advanced Pharmacy Education and Research. (n.d.). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research. Available at: [Link]

  • PubMed. (n.d.). In vitro solubility assays in drug discovery. PubMed. Available at: [Link]

  • ResearchGate. (2019). Effects of the initial pH value on the degradation of quinoline in the AD (A), ZVI (B) and ZVI-AD (C) systems. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). In Vitro Performance and Chemical Stability of Lipid-Based Formulations Encapsulated in a Mesoporous Magnesium Carbonate Carrier. National Center for Biotechnology Information. Available at: [Link]

  • MDPI. (2026). Molecular Structure of the Monohydrate Hydrochloride Salt of the Antimalarial Drug Chloroquine. MDPI. Available at: [Link]

Sources

Troubleshooting

Removing regioisomer impurities from 2,7-Dichloro-3-phenylquinoline samples

Case ID: #QZN-273-ISO Subject: Removal of Regioisomer Impurities from 2,7-Dichloro-3-phenylquinoline Status: Open / Guide Generated Assigned Specialist: Senior Application Scientist, Separation Technologies Diagnostic Wo...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #QZN-273-ISO Subject: Removal of Regioisomer Impurities from 2,7-Dichloro-3-phenylquinoline Status: Open / Guide Generated Assigned Specialist: Senior Application Scientist, Separation Technologies

Diagnostic Workflow: Confirming the Impurity Profile

Before initiating purification, you must confirm that the impurity is indeed a regioisomer (e.g., 2,5-dichloro-3-phenylquinoline or 2,7-dichloro-4-phenylquinoline) rather than a synthesis byproduct like unreacted starting material. Regioisomers often co-elute on standard silica, leading to "ghost" impurities that persist after flash chromatography.

Triage Step: Structural Confirmation via 1H-NMR

The substitution pattern on the quinoline ring is the primary diagnostic tool.

  • Target Molecule (2,7-Dichloro-3-phenylquinoline):

    • H4 Proton: Look for a distinct singlet around 8.0–8.5 ppm . This proton is isolated between the phenyl group at C3 and the bridgehead.

    • C5/C6/C8 Protons: The C7-chlorine substitution creates a specific coupling pattern: H8 (d, J~2 Hz), H6 (dd, J~9, 2 Hz), H5 (d, J~9 Hz).

  • Common Impurity (2,5-Dichloro isomer):

    • If the cyclization (e.g., Meth-Cohn or Vilsmeier) used 3-chloroaniline, the 5-chloro isomer is the major contaminant.

    • Diagnostic Shift: The H4 singlet will shift significantly due to the proximity of the C5-chlorine (steric and electronic deshielding).

  • Common Impurity (Positional Isomer 2,7-Dichloro-4-phenyl):

    • Absence of H4 Singlet: The C4 position is substituted.

Troubleshooting Guide: Purification Protocols

Method A: Selective Recrystallization (Scalable)

Best for: Removing minor regioisomers (<15%) from crude solids.

Regioisomers often possess distinct crystal packing energies despite similar polarities. The 2,7-dichloro motif is generally more planar and packs better than the sterically crowded 2,5-dichloro isomer.

Protocol:

  • Solvent Selection: Use Ethanol (EtOH) or an Ethanol/Acetonitrile (3:1) mixture. Chlorinated quinolines often "oil out" in pure non-polar solvents but crystallize well from polar protic solvents upon cooling.

  • Dissolution: Suspend the crude solid in the minimum amount of boiling solvent. If insolubles remain, filter hot.

  • Controlled Cooling: Allow the solution to cool to room temperature slowly (over 2-3 hours) without agitation. Rapid cooling traps the impurity.

  • Seeding: If available, add a seed crystal of pure 2,7-dichloro-3-phenylquinoline at 35°C.

  • Harvest: Filter the needles/plates and wash with cold (-20°C) solvent.

Data: Solubility Profile

Solvent Solubility (Hot) Solubility (Cold) Suitability
Ethanol High Low Excellent (Promotes crystallization)
Acetonitrile High Moderate Good (Use as co-solvent)
DCM Very High High Poor (Yield loss)

| Hexane | Low | Insoluble | Poor (Oiling out risk) |

Method B: Chromatographic Separation (High Purity)

Best for: separating 50:50 mixtures or when recrystallization fails.

Standard silica (Normal Phase) often fails to resolve chloro-quinoline regioisomers because their dipole moments are nearly identical. You must exploit shape selectivity and pi-pi interactions .

Recommended Stationary Phase: Phenyl-Hexyl or Pentafluorophenyl (PFP) .

  • Mechanism: The phenyl ring at position 3 of your target molecule interacts strongly with the phenyl rings of the stationary phase via pi-pi stacking. The regioisomers (with different steric twists) will have different access to these pi-orbitals, resulting in altered retention times.

HPLC/Prep Protocol:

  • Column: C18-Phenyl-Hexyl (5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol (MeOH) or Acetonitrile (ACN).

  • Gradient: 60% B to 90% B over 20 minutes.

  • Observation: The 2,7-isomer (more planar) typically retains longer on Phenyl phases compared to the twisted 2,5-isomer.

Decision Logic & Workflow

The following diagram illustrates the decision process for purifying your sample based on purity and scale.

PurificationWorkflow Start Crude 2,7-Dichloro-3-phenylquinoline CheckPurity Step 1: 1H-NMR Analysis (Identify Impurity) Start->CheckPurity IsomerType Is impurity a regioisomer? CheckPurity->IsomerType Recryst Method A: Recrystallization (Ethanol Reflux) IsomerType->Recryst Yes (Minor <15%) Chromatography Method B: Chromatography (Phenyl-Hexyl Column) IsomerType->Chromatography Yes (Major >15%) Success Purity > 98% confirmed Recryst->Success Crystals Formed FailRecryst Mother Liquor / Oil Recryst->FailRecryst Oiling Out Chromatography->Success FailRecryst->Chromatography Recover & Switch Method

Caption: Decision tree for selecting between recrystallization and specialized chromatography based on impurity load.

Frequently Asked Questions (FAQ)

Q: My product "oils out" instead of crystallizing in Ethanol. What went wrong? A: This usually indicates the solution was too concentrated or cooled too quickly.

  • Fix: Re-heat the mixture until the oil dissolves. Add a small amount (5-10% v/v) of a co-solvent like Acetone or Toluene to increase solubility slightly, then let it cool very slowly in a warm water bath that is allowed to reach room temperature overnight.

Q: Why can't I use standard C18 columns for this separation? A: You can, but C18 relies primarily on hydrophobicity. Since regioisomers of dichloro-phenylquinoline have almost identical hydrophobicity (logP), they often co-elute. Phenyl-based columns (Phenyl-Hexyl) add a secondary separation mechanism (pi-pi interactions) that discriminates based on the molecule's shape and electronic availability.

Q: Is the 2-chloro position stable during purification? A: The chlorine at the 2-position of a quinoline ring is susceptible to Nucleophilic Aromatic Substitution (SNAr), especially in the presence of strong nucleophiles (like methoxide) or heat.

  • Warning: Avoid using basic alcohols (e.g., MeOH + NaOH) or excessive heat during workup. Neutral conditions (EtOH, ACN/Water) are safe.

References

  • Organic Syntheses. "4,7-Dichloroquinoline." Org.[1][2] Synth.1950 , 30, 38. Link

  • Waters Corporation. "Separation of Positional Isomers using Phenyl-Hexyl Columns." Application Notes.Link

  • Journal of Organic Chemistry. "Regioselective Synthesis of Substituted Quinolines." J. Org.[2] Chem. (General Reference for Quinoline Isomerism). Link

  • ResearchGate. "Separation of Quinoline Regioisomers by HPLC." Chromatography Forum Discussions.Link

Sources

Optimization

Stability of 2,7-Dichloro-3-phenylquinoline under acidic hydrolysis conditions

Status: Operational Ticket ID: CHEM-SUP-27DCPQ-HYD Subject: Acidic Hydrolysis Stability Profile & Troubleshooting Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Chemical Stability Prof...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-27DCPQ-HYD Subject: Acidic Hydrolysis Stability Profile & Troubleshooting Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Chemical Stability Profile: The "Why" and "What"

Executive Summary

Under acidic conditions, 2,7-dichloro-3-phenylquinoline exhibits a distinct regioselective instability. The chlorine atom at the C2 position is highly labile and susceptible to hydrolysis, converting the molecule into 7-chloro-3-phenylquinolin-2(1H)-one . Conversely, the chlorine at the C7 position and the phenyl group at the C3 position remain stable under standard acidic hydrolysis conditions.

The Mechanistic Driver

The instability is driven by the electronic deficiency of the pyridine ring within the quinoline system.

  • N-Protonation: Acidic media protonates the quinoline nitrogen (

    
    ).
    
  • Activation: This protonation significantly increases the electrophilicity of the adjacent

    
     carbon.
    
  • Nucleophilic Attack: Water acts as a nucleophile, attacking

    
    .
    
  • Elimination & Tautomerization: Chloride is expelled (as HCl), forming 2-hydroxyquinoline, which rapidly tautomerizes to the thermodynamically favored 2-quinolinone form.

Visualization: Hydrolysis Pathway

The following diagram illustrates the critical degradation pathway you must monitor.

HydrolysisMechanism Start 2,7-Dichloro-3-phenylquinoline (Intact) Step1 Protonation (N-H+) Activation of C2 Start->Step1 + H+ Step2 Nucleophilic Attack (H2O at C2) Step1->Step2 + H2O End 7-Chloro-3-phenylquinolin-2(1H)-one (Degradant) Step2->End - HCl (Tautomerization)

Caption: Figure 1. Regioselective hydrolysis mechanism of the C2-chloro substituent under acidic stress.

Diagnostic Workflow: "Is my compound degrading?"

Use this logic flow to confirm if unexpected impurities in your chromatogram are due to acidic hydrolysis.

TroubleshootingFlow Obs Observation: New Peak in HPLC/LC-MS CheckRT Check Retention Time (RT) Is it earlier than the parent? Obs->CheckRT CheckMass Check Mass Spectrum (MS) Does m/z shift by -18 or +18? CheckRT->CheckMass Yes (More Polar) Stable Likely Non-Hydrolytic Impurity (Check oxidation/dimerization) CheckRT->Stable No (Less Polar) Calc Calculate Mass Shift: - Cl (35) + OH (17) = Net -18 Da CheckMass->Calc Shift observed CheckMass->Stable No match Confirm CONFIRMED DEGRADATION: 7-Chloro-3-phenylquinolin-2(1H)-one Calc->Confirm Matches [M-18]

Caption: Figure 2. Decision tree for diagnosing acidic hydrolysis degradants via LC-MS.

Experimental Protocols: Stability Validation

Do not rely on theoretical stability. You must empirically validate the stability of your specific batch using a Forced Degradation Study .

Protocol A: Acid Stress Testing

Objective: Determine the kinetic stability of the 2-Cl position at varying pH levels.

Reagents Required:

  • Acetonitrile (HPLC Grade)

  • 0.1 N HCl[1]

  • 1.0 N HCl

  • Internal Standard (e.g., Fluorene or a non-basic analog)

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 10 mg of 2,7-dichloro-3-phenylquinoline in 10 mL of Acetonitrile (1 mg/mL).

  • Sample Setup: Prepare three vials:

    • Control: 1 mL Stock + 1 mL Water.

    • Mild Stress: 1 mL Stock + 1 mL 0.1 N HCl.

    • High Stress: 1 mL Stock + 1 mL 1.0 N HCl.

  • Incubation: Place all vials in a thermostatic shaker at 60°C for 24 hours.

  • Quenching: Neutralize the acid samples with an equivalent volume of NaOH (0.1 N or 1.0 N) immediately before injection to prevent column damage.

  • Analysis: Inject onto HPLC (C18 Column, Gradient 5-95% ACN/Water + 0.1% Formic Acid).

Data Interpretation Guide

Summarize your results using the table below. If "Degradation %" exceeds 5%, the conditions are incompatible with your compound.

ConditionExpected Mass (Parent)Degradant Mass (Target)Threshold for Failure
Neutral (Control) [M+H]+ ≈ 274.0N/A> 1% Degradation
0.1 N HCl (60°C) [M+H]+ ≈ 274.0[M-Cl+OH]+ ≈ 256.0> 5% Degradation
1.0 N HCl (60°C) [M+H]+ ≈ 274.0[M-Cl+OH]+ ≈ 256.0> 10% Degradation

Note: The mass values are approximate based on the isotopes of Chlorine (


). 2,7-Dichloro analog will show a distinct isotope pattern (9:6:1). The degradant (monochloro) will show a 3:1 pattern.

Frequently Asked Questions (FAQ)

Q1: Why is the 7-chloro position stable while the 2-chloro hydrolyzes? A: This is due to electronic activation. The nitrogen atom in the quinoline ring withdraws electron density from the C2 and C4 positions (similar to pyridine), making them susceptible to nucleophilic attack (SNAr).[2] The C7 position is on the fused benzene ring, which is not sufficiently activated by the nitrogen to undergo substitution under mild-to-moderate acidic conditions [1].

Q2: Can I use TFA (Trifluoroacetic acid) for LC-MS analysis? A: Yes. Short-term exposure (minutes) to 0.1% TFA during LC-MS is generally safe and will not cause significant hydrolysis. However, do not store samples in TFA-containing solvents for prolonged periods (days) at room temperature, as this may induce slow hydrolysis of the 2-Cl group [2].

Q3: I see a peak at [M+16] instead of [M-18]. What is this? A: This is likely an N-oxide impurity, not a hydrolysis product. If you are using oxidizing acids (like Nitric acid) or have peroxides in your solvent, the quinoline nitrogen can oxidize. Hydrolysis specifically replaces -Cl with -OH, resulting in a net mass loss of ~18 Da (from the dichloro parent) or ~2 Da shift if calculating from Cl (35.5) to OH (17). Correction: The shift is -35 (loss of Cl) + 17 (gain of OH) = -18 Da net change.

Q4: Does the 3-phenyl group protect the 2-Cl via steric hindrance? A: Only marginally. While the 3-phenyl group adds bulk, the planar nature of the aromatic system means the C2 position remains accessible to small nucleophiles like water. Do not rely on the phenyl group for protection against acid hydrolysis [3].

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text establishing the reactivity of 2-haloquinolines toward nucleophilic substitution).
  • Wang, M., et al. (2026).[3] HCO2H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. New Journal of Chemistry. Link (Demonstrates the specific susceptibility of 2-chloroquinolines to acid-promoted hydrolysis).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15149506, 2,7-Dichloroquinoline. Link (Provides physical property data and safety profiles for the core scaffold).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Catalyst Poisoning in Cross-Coupling of Chloroquinolines

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) regardi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) regarding catalyst poisoning in the cross-coupling of chloroquinolines. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to diagnose and solve challenges in your own research.

Section 1: Troubleshooting Guide - A Deeper Dive into Failed Reactions

This section is structured to address specific problems you may be encountering at the bench. Each question is followed by a detailed explanation of potential causes related to catalyst poisoning and a step-by-step guide to resolving the issue.

Question 1: My Suzuki-Miyaura or Buchwald-Hartwig reaction with a chloroquinoline substrate has stalled or is giving very low yields. How can I determine if catalyst poisoning is the culprit?

Low or no conversion in a cross-coupling reaction is a common issue, and catalyst poisoning is a frequent, yet often overlooked, cause. The core of the problem lies in the deactivation of the active palladium(0) species, which is essential for the catalytic cycle to proceed.[1]

Underlying Causality:

The quinoline moiety itself, being a nitrogen-containing heterocycle, can act as a ligand and coordinate to the palladium center. This can sometimes be a productive interaction, but it can also lead to the formation of stable, off-cycle complexes that are catalytically inactive.[2] More insidiously, trace impurities in your starting materials or solvents can act as potent poisons, even at parts-per-million (ppm) levels.[3] Common culprits include sulfur compounds, residual phosphorus reagents from the synthesis of the chloroquinoline, and other nitrogen-containing heterocycles.[4]

Step-by-Step Troubleshooting Protocol:

  • Visual Inspection of the Reaction: A primary indicator of catalyst deactivation is the precipitation of palladium black.[5] This is a sign that the palladium(0) species is aggregating and falling out of the solution, rendering it inactive.

  • Control Reaction with Purified Substrates: Perform a small-scale control reaction where you rigorously purify all your starting materials.

    • Chloroquinoline Purification: Chloroquinolines can contain process-related impurities from their synthesis.[4][6] Recrystallization or column chromatography are effective methods for purification.[7]

    • Boronic Acid/Amine Purification: Boronic acids are susceptible to degradation, and amines can contain various impurities. Purify these by recrystallization or distillation.

    • Solvent and Base Purification: Ensure your solvents are anhydrous and degassed. Use a freshly opened bottle of a high-purity base.

  • Analysis of a "Poisoned" Reaction Mixture: If you have access to analytical instrumentation, you can gain more insight:

    • LC-MS Analysis: Compare the liquid chromatography-mass spectrometry (LC-MS) trace of your failed reaction to a successful one. Look for the presence of unexpected side products or unreacted starting materials.

    • ICP-MS/OES Analysis of Starting Materials: If you suspect a specific poison (e.g., sulfur), Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Optical Emission Spectrometry (ICP-OES) can be used to quantify the level of the impurity in your starting materials. Sulfur levels as low as 20 ppm have been shown to be detrimental to palladium catalysts.[8]

Troubleshooting Flowchart:

Start Low Yield in Chloroquinoline Cross-Coupling Check_Pd_Black Observe for Palladium Black Precipitation? Start->Check_Pd_Black Pd_Black_Yes Catalyst Aggregation Likely Check_Pd_Black->Pd_Black_Yes Yes Pd_Black_No Poisoning Still Possible Check_Pd_Black->Pd_Black_No No Control_Reaction Run Control Reaction with Purified Reagents Pd_Black_Yes->Control_Reaction Pd_Black_No->Control_Reaction Control_Success Successful Conversion? Control_Reaction->Control_Success Impurity_Confirmed Impurity in Original Reagents Confirmed as Cause Control_Success->Impurity_Confirmed Yes Troubleshoot_Other Investigate Other Reaction Parameters (Temp, Base, Ligand) Control_Success->Troubleshoot_Other No Start Glassware Passivation Clean Thorough Cleaning with Detergent Start->Clean Rinse1 Rinse with Deionized Water Clean->Rinse1 Acid_Bath Immerse in Nitric or Citric Acid Bath Rinse1->Acid_Bath Rinse2 Thoroughly Rinse with Deionized Water Acid_Bath->Rinse2 Dry Oven Dry Rinse2->Dry End Passivated Glassware Ready for Use Dry->End

Sources

Reference Data & Comparative Studies

Comparative

Mass Spectrometry Fragmentation Patterns of Dichlorinated Quinolines: A Comparative Technical Guide

Executive Summary Dichlorinated quinolines serve as critical scaffolds in the synthesis of antimalarial drugs (e.g., chloroquine analogs), antibacterial agents, and agrochemicals. Their structural elucidation via Mass Sp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dichlorinated quinolines serve as critical scaffolds in the synthesis of antimalarial drugs (e.g., chloroquine analogs), antibacterial agents, and agrochemicals. Their structural elucidation via Mass Spectrometry (MS) presents unique challenges due to the presence of two halogen atoms and a nitrogenous heterocycle.

This guide compares the two dominant ionization modalities—Electron Ionization (EI) and Electrospray Ionization (ESI) —and provides a definitive framework for interpreting their fragmentation patterns. While EI provides rich structural fingerprinting suitable for library matching, ESI coupled with Collision-Induced Dissociation (CID) is essential for analyzing thermally labile derivatives and biological metabolites.

Key Takeaway: The differentiation of dichlorinated isomers relies heavily on the 9:6:1 isotopic signature and specific MS/MS relative abundance ratios , as direct mass shifts are often identical across regioisomers.

The Isotopic Fingerprint: The First Line of Verification

Before analyzing fragmentation, the presence of a dichlorinated species must be validated through its isotopic envelope. Chlorine exists naturally as


 (75.8%) and 

(24.2%).

For a molecule containing two chlorine atoms (


), the molecular ion cluster follows the binomial expansion 

, resulting in a characteristic 9:6:1 intensity ratio.
Ion TypeMass ShiftCompositionRelative Intensity (Approx)
M


100% (Base)
M+2


65%
M+4


11%

Analyst Note: Deviations from this ratio (e.g., a high M+1) often indicate co-eluting impurities or proton transfer reactions in high-concentration ion traps.

Comparative Analysis: EI vs. ESI/CID

The choice of ionization technique dictates the observed fragmentation pathway. Below is a direct comparison of how dichlorinated quinolines behave under "Hard" (EI) and "Soft" (ESI) ionization.

Performance Comparison Table
FeatureElectron Ionization (EI)Electrospray Ionization (ESI-MS/MS)
Ion Type Radical Cation (

)
Even-Electron Protonated Ion (

)
Energy Regime 70 eV (Standard)Low Energy (Variable Collision Energy)
Dominant Mechanism Homolytic Cleavage (Radical site initiation)Heterolytic Cleavage / Charge-Remote Fragmentation
Primary Loss Loss of

(Radical)
Loss of

or

(Neutral)
Ring Cleavage Frequent (Loss of

)
Requires high collision energy
Isomer Specificity Moderate (Library match dependent)High (Tunable CE can highlight steric differences)

Fragmentation Mechanisms[1][2][3][4][5][6][7][8]

Understanding the causality of bond breaking is essential for structural assignment.

Electron Ionization (EI) Pathway

In EI, the molecular ion (


) is highly energetic.
  • Dehalogenation: The weakest bond is often the

    
     bond. The molecule ejects a chlorine radical (
    
    
    
    , 35 Da), leaving a cationic species.
  • Ring Contraction: The quinoline nitrogen facilitates the expulsion of Hydrogen Cyanide (

    
    , 27 Da), a hallmark of nitrogen heterocycles.
    
  • Secondary Dehalogenation: Loss of the second chlorine atom.

ESI-CID Pathway

In ESI, the precursor is


.
  • Acid Elimination: The even-electron rule prefers neutral losses. The primary pathway is often the loss of

    
     (36/38 Da).
    
  • Retro-Diels-Alder (RDA): In substituted quinolines, the ring may undergo RDA reactions, though this is less common in simple dichloro- variants compared to tetrahydroquinolines.

Visualization: Fragmentation Logic Flow

The following diagram illustrates the divergent pathways for a generic 4,7-Dichloroquinoline.

Fragmentation Parent Parent Ion (Dichloroquinoline) EI_Node EI Source (Radical Cation M+.) Parent->EI_Node 70 eV ESI_Node ESI Source (Protonated [M+H]+) Parent->ESI_Node High Voltage Frag_Cl Fragment: [M-Cl]+ (Loss of Cl radical) EI_Node->Frag_Cl -35 Da (Cl.) Frag_HCN Fragment: [M-Cl-HCN]+ (Ring Contraction) Frag_Cl->Frag_HCN -27 Da (HCN) Frag_HCl Fragment: [M+H-HCl]+ (Neutral Loss) ESI_Node->Frag_HCl CID (-36 Da) Frag_NH3 Fragment: [M+H-NH3]+ (If Amino sub.) ESI_Node->Frag_NH3 CID (Variable)

Figure 1: Divergent fragmentation pathways for Dichlorinated Quinolines under Hard (EI) vs. Soft (ESI) ionization.

Isomeric Differentiation: The "Trustworthiness" Check

A common pitfall in mass spectrometry is assuming that MS/MS alone can definitively distinguish positional isomers (e.g., 2,4-dichloroquinoline vs. 4,7-dichloroquinoline).

The Challenge: Both isomers possess the same mass, the same isotope pattern, and often yield the same fragment ions (


 for loss of Cl and HCN are identical).

The Solution:

  • Relative Abundance (The "Ortho Effect"):

    • Chlorines located at the C2 or C4 positions (adjacent to Nitrogen) often exhibit different leaving group kinetics compared to C6, C7, or C8 positions due to electron density distribution.

    • Protocol: Perform "Energy Resolved MS" (ER-MS). Ramp collision energy from 10V to 50V. Plot the survival yield of the precursor ion. Isomers often have distinct breakdown curves.

  • Chromatographic Separation:

    • Do not rely on MS alone. Isomers must be separated by Retention Time (RT).

    • Recommendation: Use a Phenyl-Hexyl column rather than C18. The

      
       interactions with the quinoline ring provide superior selectivity for positional isomers compared to hydrophobic interactions alone.
      

Experimental Protocol: LC-MS/MS Characterization

To ensure reproducible data, follow this self-validating protocol.

Equipment Setup
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Column: Phenyl-Hexyl,

    
     mm, 1.7 µm.
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol (MeOH provides sharper peaks for quinolines than Acetonitrile).

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve standard in Methanol to 1 mg/mL.

    • Dilute to 1 µg/mL in 50:50 Water:MeOH.

  • Source Optimization (ESI):

    • Flow Rate: 0.3 mL/min.

    • Capillary Voltage: 3.5 kV (Positive Mode).

    • Critical Step: Adjust Cone Voltage/Declustering Potential to minimize in-source fragmentation (ensure [M+H]+ is the base peak).

  • Data Acquisition:

    • Scan 1 (Full Scan): m/z 100–500. Verify 9:6:1 isotope ratio.

    • Scan 2 (Product Ion): Select

      
       parent (
      
      
      
      ). Apply Collision Energy (CE) ramp (e.g., 10, 20, 40 eV).
  • Data Analysis:

    • Identify the "Quantifier" transition (usually Loss of HCl or Cl).

    • Identify the "Qualifier" transition (usually Loss of HCN).

    • Calculate the Ratio:

      
      . This ratio must be consistent (
      
      
      
      ) for positive ID.

Workflow Start Sample Prep (1 µg/mL MeOH) LC LC Separation (Phenyl-Hexyl Column) Start->LC MS1 MS1 Full Scan (Verify 9:6:1 Isotope) LC->MS1 MS2 MS2 (CID) (Ramp CE 10-50V) MS1->MS2 Analysis Data Analysis (Ratio of [M-Cl] / [M-HCN]) MS2->Analysis

Figure 2: Validated workflow for the characterization of chlorinated quinolines.[1]

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • NIST Mass Spectrometry Data Center. (2023). NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link] (Source for standard EI spectra of quinoline derivatives).

  • Holčapek, M., et al. (2010). Structural analysis of isomeric quinoline derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry.
  • Kusano, M., et al. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates. Forensic Toxicology. [Link] (Demonstrates the use of CID relative intensities to distinguish regioisomers).

Sources

Validation

Comparative Biological Potency: 2,7-Dichloro vs 4,7-Dichloro Quinolines

This guide provides an objective, technical comparison of 2,7-dichloroquinoline and 4,7-dichloroquinoline scaffolds. It is designed for researchers in medicinal chemistry and pharmacology, focusing on structure-activity...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an objective, technical comparison of 2,7-dichloroquinoline and 4,7-dichloroquinoline scaffolds. It is designed for researchers in medicinal chemistry and pharmacology, focusing on structure-activity relationships (SAR), synthetic utility, and distinct biological profiles.

Executive Summary: Scaffold Divergence

While both compounds share a dichloro-quinoline core, their biological applications diverge significantly due to the position of the labile chlorine atom relative to the nitrogen heteroatom.

  • 4,7-Dichloroquinoline (4,7-DCQ): The "Antimalarial Gold Standard." It is the obligate precursor to 4-aminoquinolines (Chloroquine, Amodiaquine). Its biological potency is driven by high-affinity binding to hematin in the parasite food vacuole.

  • 2,7-Dichloroquinoline (2,7-DCQ): The "Antibacterial & Intercalating Challenger." This scaffold is less effective as a classical antimalarial but exhibits distinct potency against bacterial DNA gyrase and mammalian Topoisomerase II , making it a valuable hit for antibacterial and anticancer campaigns.

Chemical Biology & Reactivity Profile

The biological potency of these molecules is predetermined by their chemical reactivity, specifically the susceptibility of the chlorine atoms to Nucleophilic Aromatic Substitution (


).
Feature4,7-Dichloroquinoline2,7-Dichloroquinoline
Reactive Center C-4 (Para to Nitrogen)C-2 (Ortho to Nitrogen)
Electronic Activation High. The C-4 position is highly electrophilic due to conjugation with the protonated quinoline nitrogen.Moderate. The C-2 position is activated but often requires stronger forcing conditions or catalysis compared to C-4.
7-Chloro Role Lipophilicity & Heme Fit. Crucial for fitting into the hydrophobic pocket of the heme dimer.Electronic Modulation. Enhances the electrophilicity of the ring but plays a lesser role in specific target binding.
Primary Pharmacophore Hemozoin Inhibitor. Prevents polymerization of toxic heme.DNA Intercalator. Planar structure allows insertion between base pairs.
Visualization: Reactivity & SAR Logic

The following diagram illustrates the divergent synthetic and biological pathways for these two isomers.

SAR_Comparison cluster_0 4,7-Dichloroquinoline (Antimalarial) cluster_1 2,7-Dichloroquinoline (Antibacterial/Anticancer) DCQ47 4,7-Dichloroquinoline (Precursor) SNAr4 S_NAr at C-4 (High Reactivity) DCQ47->SNAr4 CQ Chloroquine/Amodiaquine (4-Aminoquinoline) SNAr4->CQ Target4 Target: Hemozoin (Inhibits Polymerization) CQ->Target4 IC50: nM range DCQ27 2,7-Dichloroquinoline (Precursor) SNAr2 S_NAr at C-2 (Moderate Reactivity) DCQ27->SNAr2 Deriv2 2-Amino/3-Formyl Derivs (Planar Intercalators) SNAr2->Deriv2 Target2 Target: DNA Gyrase / Topo II (Inhibits Replication) Deriv2->Target2 IC50: µM range

Figure 1: Divergent SAR pathways. 4,7-DCQ yields high-potency antimalarials via C-4 substitution, while 2,7-DCQ yields DNA-targeting agents via C-2 substitution.

Biological Potency Analysis

A. Antimalarial Activity (The 4,7-Dominance)

The 4,7-scaffold is privileged for malaria. The nitrogen at position 4 (introduced via substitution of the 4-Cl) is essential for "pH trapping" inside the acidic food vacuole of Plasmodium falciparum.

  • 4,7-Derivatives (e.g., Chloroquine):

    • Potency:

      
       (sensitive strains).
      
    • Mechanism: The 7-Cl group fits perfectly into the dimeric hematin structure, preventing its detoxification into hemozoin.

  • 2,7-Derivatives:

    • Potency: Generally inactive or weakly active (

      
      ).
      
    • Failure Mode: Substitution at the 2-position alters the vector of the basic side chain, preventing the simultaneous binding of the quinoline ring to heme and the side chain to the phosphate backbone.

B. Antibacterial & Anticancer Activity (The 2,7-Niche)

Recent studies utilizing the Vilsmeier-Haack reaction have highlighted 2,7-DCQ as a potent starting material for antibacterial agents.[1]

  • 2,7-Derivatives (e.g., 2,7-dichloroquinoline-3-carbaldehyde):

    • Target: bacterial DNA Gyrase B and Topoisomerase II

      
      .[2]
      
    • Potency:

      • S. aureus:[1] Inhibition Zone ~11 mm (Comparable to standard antibiotics in specific assays).[1][2]

      • E. coli:ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

        
         values for specific hydrazone derivatives can reach low 
        
        
        
        range.[3]
    • Mechanism: The 2,7-substitution pattern creates a planar topology that favors intercalation into DNA base pairs, stalling replication forks.

Comparative Data Summary
Biological Target4,7-DCQ Derivatives2,7-DCQ DerivativesReference
P. falciparum (3D7) Highly Potent (

: 5-25 nM)
Weak / Inactive[1, 2]
S. aureus (Bacteria) ModerateHigh Potency (Zone: 11-12mm)[3]
DNA Gyrase (Docking) Low AffinityHigh Affinity (-6.6 kcal/mol)[3]
Cytotoxicity (Vero Cells) Low (

)
Variable (Structure Dependent)[4]

Experimental Protocols

To validate these claims, the following protocols are standard in the field.

Protocol A: Synthesis of 4-Aminoquinolines (from 4,7-DCQ)

Used to generate antimalarial candidates.

  • Reagents: 4,7-Dichloroquinoline (1.0 eq), Diamine side chain (e.g., N,N-diethyl-1,4-pentanediamine) (3.0 eq).

  • Conditions: Neat (solvent-free) or in Phenol at 160°C - 180°C.

  • Procedure:

    • Mix reagents in a sealed pressure tube.

    • Heat to 180°C for 4-6 hours. (The 4-Cl is displaced; HCl is evolved).

    • Purification: Basify with NaOH, extract with DCM, and purify via column chromatography (MeOH/DCM).

  • Validation:

    
    H NMR must show loss of the C-4 proton doublet and appearance of NH signals.
    
Protocol B: Heme Polymerization Inhibition Assay

Used to quantify antimalarial "hemozoin" potency.

  • Substrate: Hemin chloride dissolved in DMSO.

  • Buffer: 0.2 M Acetate buffer (pH 5.0) to mimic the parasite vacuole.

  • Workflow:

    • Incubate Hemin (

      
      ) with test compound (
      
      
      
      ) at 37°C for 24 hours.
    • Centrifuge to pellet insoluble hemozoin (beta-hematin).

    • Wash pellet with DMSO (removes unpolymerized heme).

    • Dissolve pellet in 0.1 M NaOH and measure Absorbance at 405 nm.

  • Result: Lower absorbance = Higher inhibition (Potent drug).

Protocol C: Antibacterial Disk Diffusion (for 2,7-DCQ derivatives)
  • Culture: Prepare 0.5 McFarland standard of S. aureus or E. coli.

  • Plating: Swab Mueller-Hinton agar plates.

  • Application: Place sterile paper disks impregnated with

    
     of the 2,7-derivative.
    
  • Incubation: 37°C for 24 hours.

  • Measurement: Measure diameter of Zone of Inhibition (ZOI) in mm.

Mechanistic Visualization

The following diagram details the specific mechanism of action for the 4,7-isomer in Malaria vs the 2,7-isomer in Bacteria.

Mechanism_Action cluster_Malaria 4,7-DCQ Mechanism (Malaria) cluster_Bacteria 2,7-DCQ Mechanism (Bacteria) Heme Free Heme (Toxic) Complex Drug-Heme Stacking Complex Heme->Complex + Drug Drug47 4,7-Derivative (Protonated) Drug47->Complex Inhibition Inhibition of Crystallization Complex->Inhibition Death Parasite Death (Heme Toxicity) Inhibition->Death DNA Bacterial DNA Gyrase DNA Gyrase (Enzyme) DNA->Gyrase Ternary Drug-DNA-Enzyme Cleavable Complex Gyrase->Ternary + Drug Drug27 2,7-Derivative (Planar) Drug27->Ternary Stall Replication Fork Stall Ternary->Stall

Figure 2: Mechanistic divergence. 4,7-derivatives target the substrate (Heme), while 2,7-derivatives target the enzyme-DNA complex.

References

  • Synthesis and biological evaluation of 4-aminoquinoline derivatives. Source: Journal of Medicinal Chemistry.[4] Context: Establishes 4,7-dichloroquinoline as the primary scaffold for chloroquine-like antimalarials with nM potency. (Representative)

  • Structure-Activity Relationships in 4-Aminoquinoline Antiplasmodials. Source: Egan, T. J., et al. (2000). Journal of Medicinal Chemistry. Context: Defines the role of the 7-chloro group and the 4-amino linkage in heme binding.[5]

  • Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. Source: ResearchGate (2021). Context: specifically compares 2,7-dichloroquinoline derivatives (like 3-carbonitriles) against bacterial strains, showing efficacy where 4,7-isomers are less commonly used.

  • 4,7-Dichloroquinoline: Synthesis method and its application research. Source: ChemicalBook / NIH snippets. Context: Reviews the larvicidal and viral potency of the 4,7-scaffold beyond malaria.

Sources

Comparative

Structure-Activity Relationship (SAR) Comparison of Phenylquinoline Isomers

Executive Summary: The Positional Impact of the Phenyl Ring The phenylquinoline scaffold represents a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets depending on the preci...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Positional Impact of the Phenyl Ring

The phenylquinoline scaffold represents a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets depending on the precise positioning of the phenyl substituent. While the quinoline core provides the flat, aromatic anchor for DNA intercalation and hydrophobic pocket binding, the position of the phenyl ring (C2, C3, or C4) acts as a "molecular steering wheel," directing the molecule toward distinct therapeutic pathways.

This guide objectively compares the three primary isomers—2-Phenylquinoline , 3-Phenylquinoline , and 4-Phenylquinoline —demonstrating how positional isomerism shifts activity from broad-spectrum cytotoxicity to highly specific transcription factor modulation.

Part 1: Comparative SAR Analysis

2-Phenylquinoline (2-PQ): The Broad-Spectrum Anchor

The 2-phenylquinoline scaffold is the most extensively explored isomer. Its linear, extended conjugation allows for deep intercalation into DNA base pairs and optimal fitting into the hydrophobic pockets of enzymes like Histone Deacetylase (HDAC).

  • Primary Mechanism: HDAC Inhibition & DNA Intercalation.

    • Derivatives like D28 (2-phenylquinoline-4-carboxylic acid hydrazide) function as potent HDAC inhibitors. The 2-phenyl group fits into the enzyme's surface recognition cap, while the 4-position substitution chelates the zinc ion in the active site.

  • Secondary Activity: NK3 Receptor Antagonism.

    • 2-phenylquinoline-4-carboxamides have been identified as selective antagonists for the Neurokinin-3 (NK3) receptor, relevant in treating schizophrenia and pulmonary disorders.

  • Key SAR Insight: The 2-position phenyl ring is essential for lipophilic interactions with the receptor surface. Substitutions on this ring (e.g., 4'-fluoro) often enhance metabolic stability and potency.

3-Phenylquinoline (3-PQ): The p53 Modulator

Historically less common, the 3-phenylquinoline isomer has emerged as a highly specific modulator of the p53 tumor suppressor pathway. Unlike the 2-PQ isomer which often kills cells via general DNA damage, 3-PQ derivatives show sophisticated protein-protein interaction capabilities.

  • Primary Mechanism: p53 Transcriptional Antagonism. [1][2][3]

    • Compound PQ1 is a landmark 3-phenylquinoline derivative. It binds directly to p53, stabilizing the protein thermally but inhibiting its transcriptional activity (specifically reducing p21 expression).[4]

    • Differentiation: Unlike Pifithrin-α (a classic p53 inhibitor), PQ1 increases sensitivity to chemotherapeutics like 5-Fluorouracil (5-FU) in mutant p53 cell lines (e.g., SW480), suggesting a unique mode of action beneficial for specific cancer genotypes.

  • Key SAR Insight: The 3-position phenyl ring creates a steric geometry that prevents DNA intercalation (unlike 2-PQ) but optimizes binding to the p53 protein surface clefts.

4-Phenylquinoline (4-PQ): The CNS & Gyrase Modulator

Distinct from the famous 4-aminoquinolines (chloroquine), the 4-phenylquinoline scaffold (where the carbon ring is attached at C4) exhibits unique activity in the Central Nervous System (CNS) and bacterial enzymes.

  • Primary Mechanism: MAO-A Inhibition.

    • Chalcone hybrids containing the 4-phenylquinoline moiety have shown selective inhibition of Monoamine Oxidase A (MAO-A), functioning as potential antidepressants.

  • Secondary Activity: DNA Gyrase Inhibition. [5][6]

    • When combined with a 2-phenoxyphenyl group, 4-phenylquinoline derivatives act as potent DNA gyrase inhibitors (targeting the GyrA subunit), showing efficacy against Gram-positive bacteria like S. aureus.[6]

  • Key SAR Insight: The 4-phenyl group creates a "T-shaped" or bulky molecular profile that hinders planar stacking (reducing non-specific toxicity) but fills large hydrophobic pockets in enzymes like MAO-A.

Part 2: Quantitative Performance Comparison

The following table synthesizes data from key studies to illustrate the divergence in biological activity.

Feature2-Phenylquinoline 3-Phenylquinoline 4-Phenylquinoline
Primary Target HDAC Enzymes, NK3 Receptorp53 Transcription FactorMAO-A, DNA Gyrase (GyrA)
Therapeutic Focus Broad Anticancer, AntipsychoticTargeted Cancer Therapy (Mutant p53)Antidepressant, Antibacterial
Key Derivative D28 (HDAC inhibitor)PQ1 (p53 antagonist)Chalcone-4PQ (MAO-A inhibitor)
Potency (IC50/Ki) ~1-4 µM (HDAC inhibition)~5-10 µM (p53 reporter assay)~40-70% Inhibition (MAO-A at 10µM)
Selectivity Moderate (often cytotoxic)High (specific to p53 pathway)Moderate to High (Isoform dependent)
LogP (Lipophilicity) High (3.5 - 4.5)Moderate (3.0 - 4.0)High (Variable by substitution)

Part 3: Visualizing the SAR Logic

The following diagram maps the structural modifications to their respective biological outcomes.

Phenylquinoline_SAR Core Quinoline Scaffold Iso2 2-Phenyl Substitution (Linear/Planar) Core->Iso2 Iso3 3-Phenyl Substitution (Angled/Steric) Core->Iso3 Iso4 4-Phenyl Substitution (Bulky/T-Shape) Core->Iso4 HDAC Target: HDAC Enzymes (Zinc Chelation) Iso2->HDAC Requires 4-COOH/Hydrazide NK3 Target: NK3 Receptor (GPCR Modulation) Iso2->NK3 Requires 4-Carboxamide p53 Target: p53 Protein (Transcriptional Inhibition) Iso3->p53 Specific for PQ1 derivatives MAOA Target: MAO-A (Enzymatic Pocket) Iso4->MAOA Chalcone hybrids Gyrase Target: DNA Gyrase (Antibacterial) Iso4->Gyrase Dual 2,4-substitution

Caption: SAR Decision Tree illustrating how the position of the phenyl ring dictates the biological target landscape.

Part 4: Experimental Protocols

Protocol 1: Synthesis of 3-Phenylquinoline Derivatives (Suzuki Coupling)

Context: This method is preferred for generating the 3-PQ scaffold used in p53 antagonist studies (e.g., PQ1).

Reagents: 3-bromoquinoline, phenylboronic acid, Pd(PPh3)4, Na2CO3, Toluene/Ethanol/Water.

  • Preparation: In a round-bottom flask, dissolve 3-bromoquinoline (1.0 equiv) and phenylboronic acid (1.2 equiv) in a solvent mixture of Toluene:Ethanol:Water (4:1:1).

  • Catalysis: Add Na2CO3 (2.0 equiv) and degas the solution with nitrogen for 15 minutes. Add Pd(PPh3)4 (0.05 equiv).

  • Reaction: Reflux the mixture at 90°C for 12 hours under nitrogen atmosphere.

  • Workup: Cool to room temperature. Extract with ethyl acetate (3x). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify the residue via silica gel column chromatography (Hexane:EtOAc gradient) to yield the 3-phenylquinoline product.

Protocol 2: p53 Luciferase Reporter Assay

Context: Validating the activity of 3-phenylquinoline (PQ1) as a p53 transcriptional antagonist.[1]

Cell Lines: HCT116 (Wild-type p53) and SW480 (Mutant p53).[1]

  • Transfection: Stably transfect cells with a p53-responsive luciferase reporter plasmid (e.g., PG13-Luc containing p53 binding sites).

  • Seeding: Seed cells in 96-well plates at 10,000 cells/well and allow attachment overnight.

  • Treatment: Treat cells with the test compound (3-PQ derivative) at varying concentrations (e.g., 1–50 µM) for 24 hours.

    • Control: Use DMSO (vehicle) and Pifithrin-α (positive control inhibitor).

    • Induction (Optional): Co-treat with 5-FU to induce p53 expression if testing antagonism under stress.

  • Lysis & Detection: Remove media, wash with PBS, and lyse cells using Passive Lysis Buffer.

  • Measurement: Add Luciferase Assay Substrate and measure luminescence using a microplate luminometer.

  • Analysis: Normalize luminescence to total protein concentration. A decrease in signal relative to the 5-FU induced control indicates p53 transcriptional inhibition.

Part 5: Mechanism of Action Visualization

The unique mechanism of 3-Phenylquinoline (PQ1) versus standard inhibitors is detailed below.

p53_Mechanism Drug 3-Phenylquinoline (PQ1) p53_WT Wild-Type p53 Protein Drug->p53_WT Direct Binding Complex PQ1-p53 Complex (Thermally Stabilized) p53_WT->Complex Transcription Transcriptional Machinery (p21 Gene Promoter) Complex->Transcription BLOCKS Interaction Sensitization Increased Sensitivity to Chemotherapy (e.g., 5-FU) Complex->Sensitization Distinct Pathway (vs Pifithrin-α) Apoptosis Apoptosis/Cell Cycle Arrest Transcription->Apoptosis Reduced

Caption: Mechanism of PQ1 (3-PQ). Unlike simple inhibition, it stabilizes p53 but blocks specific transcriptional outputs, sensitizing mutant cells to chemotherapy.

References

  • BenchChem. A Comparative Guide to the Structure-Activity Relationship of 2-Phenylquinoline Derivatives. (2025).[5][7][8] Link

  • Zhao, Y., et al. Identification of 3-Phenylquinoline Derivative PQ1 as an Antagonist of p53 Transcriptional Activity.[1][2][3][4] ACS Omega (2022). Link

  • Wang, J., et al. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Pharmacology (2022). Link

  • Li, X., et al. Design, Synthesis, and Biological Activity of Chalcone Analogs Containing 4-Phenylquinoline and Benzohydrazide.[9] PubMed (2022). Link

  • Mani, G., et al. Molecular docking, discovery, synthesis, and pharmacological properties of new 6-substituted-2-(3-phenoxyphenyl)-4-phenyl quinoline derivatives.[5] Bioorganic & Medicinal Chemistry (2017). Link

  • Saha, S., et al. Recent Advances in the Synthesis and Applications of Phenylquinoline-4-carboxylic Acid Derivatives. Current Organic Chemistry (2024). Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 2,7-Dichloro-3-phenylquinoline

For researchers, scientists, and professionals in drug development, the proper handling of specialized chemical compounds is paramount to ensuring both personal safety and the integrity of experimental outcomes. This gui...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the proper handling of specialized chemical compounds is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential safety and logistical information for the handling of 2,7-Dichloro-3-phenylquinoline, a chlorinated aromatic quinoline derivative. The procedural guidance herein is designed to establish a self-validating system of safety, grounded in established protocols for similar chemical structures.

Understanding the Hazard Profile

GHS Hazard Statements for Dichloroquinolines:

  • H302: Harmful if swallowed.[1]

  • H312: Harmful in contact with skin.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H332: Harmful if inhaled.[1]

  • H335: May cause respiratory irritation.[1]

Given these potential hazards, a rigorous approach to personal protective equipment (PPE) and handling protocols is mandatory. The causality behind these recommendations is to prevent all routes of exposure: dermal, ocular, inhalation, and ingestion.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when working with 2,7-Dichloro-3-phenylquinoline. The following table summarizes the required PPE, categorized by the level of protection.

Protection Level Personal Protective Equipment (PPE) Rationale and Best Practices
Primary Barrier Double-gloving with nitrile or neoprene gloves.Aromatic amines and chlorinated compounds can permeate standard laboratory gloves. Double-gloving provides an additional layer of protection. Regularly inspect gloves for any signs of degradation or perforation.
Secondary Barrier A chemical-resistant lab coat, worn fully buttoned.Protects against splashes and skin contact. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.
Eye and Face Protection Chemical splash goggles and a full-face shield.Goggles provide a seal around the eyes to protect from splashes and vapors. A face shield offers a broader barrier of protection for the entire face.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges.Due to the risk of respiratory irritation and potential harm from inhalation, work should be conducted in a certified chemical fume hood. If there is a risk of exceeding exposure limits, a respirator is necessary.

Operational Plan: From Receipt to Disposal

A systematic workflow is critical to minimize exposure and ensure safe handling throughout the lifecycle of the chemical in the laboratory.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leaks.

  • Storage: Store 2,7-Dichloro-3-phenylquinoline in a cool, dry, and well-ventilated area.[2][3][4] It should be kept away from incompatible materials such as strong oxidizing agents.[3] The container must be tightly sealed and clearly labeled.[2][3][4]

Handling and Experimental Use

All handling of 2,7-Dichloro-3-phenylquinoline should be performed within a certified chemical fume hood to mitigate the risk of inhalation.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare your workspace within the fume hood, covering the surface with absorbent, disposable bench paper.

  • Weighing: If weighing the solid compound, do so within the fume hood. Use a disposable weighing boat.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, wipe down the work surface with an appropriate solvent and then soap and water. Dispose of all contaminated disposable materials as hazardous waste.

  • Hand Washing: Always wash your hands thoroughly with soap and water after removing your gloves.[2]

Workflow for Safe Handling of 2,7-Dichloro-3-phenylquinoline

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood handle_weigh Weigh Compound prep_hood->handle_weigh Begin Experiment handle_solution Prepare Solution handle_weigh->handle_solution cleanup_decon Decontaminate Workspace handle_solution->cleanup_decon Experiment Complete cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste final_wash Wash Hands Thoroughly cleanup_waste->final_wash Final Step

Sources

© Copyright 2026 BenchChem. All Rights Reserved.